molecular formula C9H7N3O2 B141372 2-Vinyl-4-nitro-1H-benzimidazole CAS No. 136616-54-1

2-Vinyl-4-nitro-1H-benzimidazole

Cat. No.: B141372
CAS No.: 136616-54-1
M. Wt: 189.17 g/mol
InChI Key: AUABWYQFMPXBDG-UHFFFAOYSA-N
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Description

2-Vinyl-4-nitro-1H-benzimidazole (C9H7N3O2, MW: 189.17 g/mol) is a high-purity, research-grade benzimidazole derivative. This compound is part of the significant 1H-benzimidazole class, a scaffold renowned as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules . The molecular structure incorporates two key functional groups: a nitro group, a strong electron-withdrawing substituent, and a vinyl group, which provides a reactive handle for further chemical modification and polymerization. The electron-withdrawing nitro group can significantly influence the compound's electronic properties and its ability to coordinate with metal centers when used as a ligand, enhancing stability and reactivity in catalytic processes . Primarily, this chemical serves as a critical building block in organic synthesis and materials science. In medicinal chemistry research, derivatives of 2-substituted benzimidazoles have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral effects . Some benzimidazole derivatives are known to be explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 . The vinyl substituent makes this compound a particularly valuable precursor for developing more complex molecules or functionalized polymers. This product is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-ethenyl-4-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c1-2-8-10-6-4-3-5-7(12(13)14)9(6)11-8/h2-5H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUABWYQFMPXBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=C(N1)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Vinyl-4-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, three-step synthesis pathway for 2-Vinyl-4-nitro-1H-benzimidazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The pathway begins with the preparation of the key intermediate, 4-nitro-o-phenylenediamine, followed by the construction of the benzimidazole core functionalized with a hydroxyethyl group, and concludes with the dehydration of this intermediate to yield the final vinyl-substituted product. Detailed experimental protocols are provided for each step, and all quantitative data is summarized for clarity.

Overall Synthesis Pathway

The proposed synthesis is a sequential three-step process designed to regioselectively introduce the nitro and vinyl groups at the desired positions of the benzimidazole scaffold.

Synthesis_Pathway A 2,4-Dinitroaniline B 4-Nitro-o-phenylenediamine A->B  Partial Reduction (NaSH or H₂S) C 2-(1-Hydroxyethyl)-4-nitro-1H-benzimidazole B->C  Cyclocondensation (Lactic Acid, H⁺) D This compound C->D  Dehydration (H⁺, Δ) Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Dehydration A1 Mix 2,4-Dinitroaniline & Ethanol A2 Add NaSH solution & H₂S gas A1->A2 A3 Heat (45-55°C) A2->A3 A4 Cool & Crystallize A3->A4 A5 Filter & Wash A4->A5 A6 Purify (Recrystallization) A5->A6 B1 Dissolve 4-Nitro-o-PDA in HCl (aq) A6->B1 Product from Step 1 B2 Add Lactic Acid B1->B2 B3 Reflux (115°C) B2->B3 B4 Cool & Neutralize B3->B4 B5 Filter & Wash B4->B5 B6 Purify (Recrystallization) B5->B6 C1 Mix 2-(1-Hydroxyethyl)- 4-nitro-1H-benzimidazole & Acid Catalyst B6->C1 Product from Step 2 C2 Heat & Distill (100-140°C) C1->C2 C3 Collect Distillate C2->C3 C4 Purify (Wash, Dry) C3->C4

A Technical Guide to the Chemical Properties and Potential Biological Activity of 2-Vinyl-4-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anthelmintic properties[1][2][3]. The introduction of various substituents onto the benzimidazole scaffold allows for the fine-tuning of their biological and chemical properties. This guide focuses on the hypothetical compound 2-Vinyl-4-nitro-1H-benzimidazole, exploring its predicted chemical characteristics and potential as a subject for drug discovery and development. The vinyl group at the 2-position offers a site for further chemical modification and potential polymerization, while the nitro group at the 4-position is a strong electron-withdrawing group known to influence the biological activity of many compounds, particularly as an antimicrobial agent[4][5][6][7].

Predicted Chemical Properties

The chemical properties of this compound can be inferred from its structural components: the benzimidazole ring system, the 2-vinyl substituent, and the 4-nitro substituent.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₇N₃O₂Based on the chemical structure.
Molecular Weight Approximately 189.17 g/mol Calculated from the molecular formula.
Appearance Likely a yellow crystalline solidNitroaromatic compounds are often colored.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.The benzimidazole core is relatively non-polar, but the nitro and imidazole N-H groups can participate in hydrogen bonding.
Acidity/Basicity Weakly basic and weakly acidic. The imidazole N-H is acidic, while the non-protonated nitrogen is basic. The nitro group will decrease the basicity of the imidazole ring.Benzimidazoles are amphoteric. The electron-withdrawing nitro group will increase the acidity of the N-H proton compared to unsubstituted benzimidazole.
Reactivity The vinyl group is susceptible to addition reactions and polymerization. The nitro group can be reduced to an amino group. The benzimidazole ring is generally stable but can undergo electrophilic substitution, with the nitro group acting as a meta-director on the benzene portion of the ring.The reactivity of the vinyl group is a known characteristic[8]. The reduction of nitro groups and the stability of the benzimidazole ring are well-documented[9].

Proposed Synthesis

A plausible synthetic route for this compound is not explicitly described in the literature. However, a multi-step synthesis can be proposed based on established methods for the synthesis of substituted benzimidazoles.

Proposed Experimental Protocol: Synthesis of this compound

This proposed synthesis involves the nitration of a commercially available benzimidazole precursor, followed by the introduction of the vinyl group.

Step 1: Nitration of a suitable benzimidazole precursor. A common method for the synthesis of nitrobenzimidazoles involves the nitration of a pre-formed benzimidazole ring[10].

  • Materials: 2-Methyl-1H-benzimidazole, concentrated sulfuric acid, concentrated nitric acid.

  • Procedure:

    • Dissolve 2-Methyl-1H-benzimidazole in concentrated sulfuric acid at 0°C.

    • Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 5°C.

    • Stir the reaction mixture at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

    • Filter, wash with water, and dry the crude product.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol). This should yield 2-Methyl-4-nitro-1H-benzimidazole and other isomers.

Step 2: Introduction of the vinyl group. The conversion of the 2-methyl group to a 2-vinyl group can be challenging. A possible, though not straightforward, route could involve condensation with formaldehyde followed by dehydration. A more viable alternative, though requiring a different starting material, is the palladium-catalyzed N-vinylation of a pre-nitrated benzimidazole, however this would place the vinyl group on the nitrogen rather than the 2-position[11]. A more direct synthesis might involve the condensation of 3-nitro-1,2-phenylenediamine with acrylic acid or a derivative, though this can lead to mixtures of products.

A hypothetical direct synthesis is outlined below:

  • Materials: 3-Nitro-1,2-phenylenediamine, acrylic acid, polyphosphoric acid (PPA).

  • Procedure:

    • Mix 3-nitro-1,2-phenylenediamine and acrylic acid in polyphosphoric acid.

    • Heat the mixture at an elevated temperature (e.g., 150-180°C) for several hours.

    • Cool the reaction mixture and pour it into a large volume of cold water.

    • Neutralize with a base to precipitate the product.

    • Filter, wash with water, and dry the crude product.

    • Purify by column chromatography.

G cluster_synthesis Proposed Synthetic Workflow start 3-Nitro-1,2-phenylenediamine + Acrylic Acid reaction Condensation in Polyphosphoric Acid (PPA) start->reaction product This compound reaction->product

Proposed synthesis of this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predictions based on the analysis of similar compounds found in the literature[4][12].

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / FrequenciesRationale
¹H NMR (in DMSO-d₆)δ ~13.0 (s, 1H, N-H), 8.0-8.5 (m, 3H, aromatic-H), 6.5-7.0 (m, 1H, vinyl-CH=), 5.5-6.0 (m, 2H, vinyl-=CH₂)The N-H proton of benzimidazoles is typically downfield. The aromatic protons will be in the aromatic region, with shifts influenced by the nitro group. The vinyl protons will show characteristic splitting patterns in the olefinic region.
¹³C NMR (in DMSO-d₆)δ ~150 (C=N), 140-150 (aromatic-C-NO₂), 110-140 (aromatic and vinyl carbons)The chemical shifts are estimated based on known values for benzimidazoles and vinyl groups.
IR (KBr)~3400 cm⁻¹ (N-H stretch), ~1630 cm⁻¹ (C=C stretch, vinyl), ~1520 and ~1340 cm⁻¹ (NO₂ asymmetric and symmetric stretch), ~1600 cm⁻¹ (C=N stretch)These are characteristic vibrational frequencies for the respective functional groups.
Mass Spectrometry [M+H]⁺ at m/z ≈ 190.06Calculated for the protonated molecule C₉H₈N₃O₂⁺.

Potential Biological Activity and Signaling Pathways

While no biological data exists for this compound, its structural motifs suggest potential therapeutic applications.

Antimicrobial Activity

Nitroimidazoles are a well-established class of antimicrobial agents[4][5]. Their mechanism of action typically involves the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can then damage microbial DNA and other macromolecules, leading to cell death. It is plausible that this compound could exhibit similar activity against anaerobic bacteria and protozoa.

G cluster_moa Hypothetical Antimicrobial Mechanism of Action compound This compound entry Entry into microbial cell compound->entry reduction Reduction of nitro group by microbial enzymes entry->reduction intermediates Reactive Nitro Intermediates reduction->intermediates damage Damage to DNA and other macromolecules intermediates->damage death Microbial Cell Death damage->death

Hypothetical mechanism of antimicrobial action.

Other Potential Activities

Benzimidazole derivatives have been reported to possess a wide array of biological activities, including:

  • Anticancer activity: Some benzimidazole derivatives have shown cytotoxic effects against various cancer cell lines[2].

  • Antiviral activity: The benzimidazole core is found in some antiviral drugs.

  • Anti-inflammatory activity: Certain substituted benzimidazoles exhibit anti-inflammatory properties.

The specific activity of this compound would need to be determined through experimental screening.

Conclusion

This compound is a novel chemical entity for which no experimental data has been published. Based on the well-established chemistry and pharmacology of related benzimidazole and nitroimidazole compounds, it is predicted to be a reactive, colored solid with potential for further chemical modification via its vinyl group. Its most promising hypothetical biological activity lies in the antimicrobial domain, leveraging the known mechanism of action of nitro-heterocyclic compounds. The synthesis of this compound, while not straightforward, appears feasible through established organic chemistry methodologies. This theoretical guide serves as a foundation for researchers interested in the synthesis and evaluation of this and other novel substituted benzimidazoles for drug discovery and development. Further experimental investigation is required to validate these predictions and fully elucidate the chemical and biological properties of this compound.

References

An In-depth Technical Guide on the Physical Characteristics of 2-Vinyl-4-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature and database searches did not yield any specific experimental data for the physical or spectral characteristics of 2-Vinyl-4-nitro-1H-benzimidazole. This guide has been constructed based on the known properties of analogous compounds, namely 2-vinyl-1H-benzimidazole and 4-nitro-1H-benzimidazole, and general principles of organic chemistry. The information presented herein, particularly quantitative data and experimental protocols, should be considered predictive and requires experimental validation.

Introduction

This compound is a heterocyclic aromatic compound featuring a benzimidazole core substituted with a vinyl group at the 2-position and a nitro group at the 4-position. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, and the presence of the vinyl and nitro functionalities suggests potential for this molecule in polymer chemistry and as a synthon for further chemical modifications. This guide provides a summary of the predicted physical and spectral properties of this compound based on data from closely related compounds.

Predicted Physical and Chemical Properties

The introduction of a nitro group to the benzimidazole ring is expected to influence its physical properties, such as increasing its melting point and decreasing its solubility in non-polar solvents compared to the unsubstituted analog.

Table 1: Predicted and Analogous Compound Physical Properties

PropertyThis compound (Predicted)2-Vinyl-1H-benzimidazole (Analog)4-Nitro-1H-benzimidazole (Analog)
Molecular Formula C₉H₇N₃O₂C₉H₈N₂[1]C₇H₅N₃O₂
Molecular Weight 189.17 g/mol 144.17 g/mol [1][2]163.13 g/mol
Melting Point > 200 °C186-187 °C[3]~250-260 °C
Boiling Point Not availableNot available[3]Not available
Solubility Sparingly soluble in polar organic solvents; likely insoluble in water and non-polar solvents.Soluble in alcohols, DMSO, and DMF.Soluble in polar organic solvents.
Appearance Predicted to be a yellow or orange solid.Solid[4]Yellowish solid.

Predicted Spectral Characteristics

The spectral data for this compound is predicted based on the characteristic signals of the vinyl group from 2-vinyl-1H-benzimidazole and the aromatic protons and nitro group influence from 4-nitro-1H-benzimidazole.

Table 2: Predicted and Analogous Compound Spectral Data

TechniquePredicted Data for this compoundData for 2-Vinyl-1H-benzimidazole (Analog)Data for 4-Nitro-1H-benzimidazole (Analog)
¹H NMR Signals for the vinyl protons (likely in the range of 5.5-7.0 ppm) and three aromatic protons on the benzimidazole ring (likely downfield shifted due to the nitro group, >7.5 ppm). The NH proton signal would be a broad singlet.Data available but specific shifts depend on the solvent.¹H NMR (DMSO-d₆): δ ~8.4 (d), ~8.2 (d), ~7.6 (t) ppm.
¹³C NMR Resonances for two vinyl carbons, and nine aromatic/heterocyclic carbons. The carbon bearing the nitro group would be significantly deshielded.Data available in spectral databases.[1]Data available in spectral databases.
IR (cm⁻¹) ~3400 (N-H stretch), ~3100 (Ar C-H stretch), ~1630 (C=C stretch), ~1520 and ~1340 (asymmetric and symmetric NO₂ stretch), ~1600 (C=N stretch).Characteristic peaks for N-H, Ar C-H, C=C, and C=N stretches are present.Characteristic peaks for N-H, Ar C-H, NO₂, and C=N stretches are present.
Mass Spec. Expected [M+H]⁺ at m/z 190.06.[M+H]⁺ at m/z 145.08.[M+H]⁺ at m/z 164.04.

Proposed Synthesis

A plausible synthetic route to this compound involves the condensation of 3-nitro-o-phenylenediamine with a suitable C2 source bearing a vinyl group, such as acrylic acid or its derivatives. A common method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation, which involves heating an o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3_nitro_o_phenylenediamine 3-Nitro-o-phenylenediamine condensation Condensation (e.g., Phillips Condensation) 3_nitro_o_phenylenediamine->condensation acrylic_acid Acrylic Acid acrylic_acid->condensation target_compound This compound condensation->target_compound

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols (Hypothetical)

This section provides a detailed, hypothetical experimental protocol for the synthesis of this compound based on established methods for analogous compounds. This protocol has not been experimentally validated.

5.1. Synthesis of this compound

This procedure is adapted from the synthesis of other 2-substituted benzimidazoles.

  • Materials:

    • 3-Nitro-o-phenylenediamine

    • Acrylic acid

    • 4 M Hydrochloric acid or polyphosphoric acid (PPA)

    • Ammonium hydroxide solution

    • Ethanol

    • Activated carbon

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 3-nitro-o-phenylenediamine (1 equivalent) and acrylic acid (1.1 equivalents).

    • Add 4 M hydrochloric acid or polyphosphoric acid as a catalyst.

    • Heat the reaction mixture to reflux (typically 100-120 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with an ammonium hydroxide solution until a precipitate forms.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) with the addition of activated carbon to remove colored impurities.

    • Dry the purified product under a vacuum to obtain this compound as a solid.

5.2. Characterization

The synthesized compound should be characterized using the following standard analytical techniques to confirm its identity and purity:

  • Melting Point: Determined using a standard melting point apparatus.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).

  • IR Spectroscopy: An IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition.

Signaling Pathways and Biological Activity

There is no information available in the searched literature regarding any signaling pathways or specific biological activities of this compound. Benzimidazole derivatives are known to exhibit a wide range of biological activities, and the introduction of a nitro group can sometimes confer antimicrobial or antiparasitic properties. However, any such activity for the title compound would need to be determined through experimental screening.

Conclusion

While no direct experimental data exists for this compound, this technical guide provides a comprehensive overview of its predicted physical and spectral characteristics based on analogous compounds. A plausible synthetic route and a detailed hypothetical experimental protocol are also presented to guide future research on this compound. All information provided should be used as a predictive guide and is subject to experimental verification.

References

solubility of 2-Vinyl-4-nitro-1H-benzimidazole in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Solubility Profile of Benzimidazole Derivatives

Disclaimer: This technical guide addresses the solubility of benzimidazole derivatives in common laboratory solvents. It is important to note that a comprehensive search of scientific literature did not yield specific quantitative solubility data for 2-Vinyl-4-nitro-1H-benzimidazole . The information presented herein is based on studies of benzimidazole and its other substituted derivatives, providing a general framework for researchers, scientists, and drug development professionals.

Introduction to Benzimidazole Solubility

Benzimidazole is a heterocyclic aromatic organic compound, consisting of the fusion of benzene and imidazole. This scaffold is a vital component in a variety of pharmacologically active molecules, including vitamin B12.[1] The solubility of benzimidazole and its derivatives is a critical physicochemical property that influences their biological activity, formulation, and overall suitability as therapeutic agents. Factors such as the nature and position of substituents on the benzimidazole ring, the properties of the solvent, and the temperature all play a significant role in determining solubility.

Generally, benzimidazoles exhibit limited solubility in water.[2] Their solubility in organic solvents varies, with trends suggesting that solubility in alcohols is higher than in water and decreases as the alkyl chain length of the alcohol increases.[3]

Solubility of Benzimidazole in Common Laboratory Solvents

While specific data for this compound is unavailable, the following table summarizes the mole fraction solubility of the parent compound, benzimidazole, in several common laboratory solvents at various temperatures. This data is intended to provide a comparative reference.

SolventTemperature (K)Mole Fraction Solubility (x)
Dichloromethane298.15~0.003
1-Chlorobutane298.15~0.001
Toluene298.15~0.01
2-Nitrotoluene298.15~0.04
1-Propanol295.15~0.15
1-Butanol295.15~0.12
1-Hexanol295.15~0.08

Note: The solubility data presented is for the parent benzimidazole compound and has been collated from various sources.[3][4][5][6] The presence of a vinyl group and a nitro group, as in this compound, will significantly alter these solubility profiles.

General Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of compounds like benzimidazoles. The choice of method often depends on the properties of the compound and the solvent, as well as the desired accuracy.

Saturation Shake-Flask Method

The saturation shake-flask (SSF) method is considered the gold standard for determining equilibrium solubility due to its simplicity and accuracy.[7]

Methodology:

  • An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

  • The resulting suspension is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • The undissolved solid is separated from the saturated solution by filtration or centrifugation.[7]

  • The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Dynamic (Synthetic) Method

This method involves observing the temperature at which a solid completely dissolves in a solvent upon heating or precipitates upon cooling.

Methodology:

  • A mixture of the solute and solvent of a known composition is prepared in a sealed container.

  • The mixture is heated at a controlled rate while being stirred.

  • The temperature at which the last solid particles disappear is recorded as the saturation temperature for that specific composition.

  • The process can be repeated with different compositions to generate a solubility curve.

Solution Calorimetry

Solution calorimetry can be a reliable method for measuring drug solubility, especially in viscous solutions.[8]

Methodology:

  • A semi-adiabatic solution calorimeter is used to measure the heat of dissolution.[8]

  • The compound is incrementally added to the solvent, and the heat change is monitored.

  • The point at which the heat of solution plateaus indicates that saturation has been reached.[8]

  • The solubility can be calculated from the total amount of compound dissolved at the saturation point.

Generalized Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a benzimidazole derivative using the saturation shake-flask method coupled with HPLC analysis.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Weigh excess compound add_solvent Add known volume of solvent start->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate separate Centrifuge or filter to remove undissolved solid agitate->separate sample Collect supernatant separate->sample hplc Analyze concentration by HPLC sample->hplc data Calculate solubility hplc->data

Caption: Generalized workflow for solubility determination.

Conclusion

The solubility of this compound is a crucial parameter for its development as a potential therapeutic agent. While direct experimental data for this specific compound is not currently available in the public domain, the general principles of benzimidazole solubility and established experimental protocols provide a strong foundation for its determination. Researchers are encouraged to perform experimental solubility studies using methods such as the saturation shake-flask technique to obtain accurate and reliable data for this compound of interest. This will be essential for guiding formulation development and predicting in vivo performance.

References

The Multifaceted Biological Activities of Nitrobenzimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, has long been a privileged structure in medicinal chemistry due to its diverse pharmacological activities. The introduction of a nitro group to this scaffold can significantly modulate its biological profile, leading to a class of compounds known as nitrobenzimidazole derivatives. These derivatives have demonstrated a wide spectrum of potential therapeutic applications, including anticancer, antimicrobial, antiviral, and antiparasitic activities. This technical guide provides an in-depth overview of the core biological activities of nitrobenzimidazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Nitrobenzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Quantitative Anticancer Data

The anticancer efficacy of various nitrobenzimidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N-substituted 6-nitro-1H-benzimidazolesHepG2 (Liver)3.5 - 25.8Paclitaxel0.01 - 0.1
MDA-MB-231 (Breast)4.2 - 30.1Paclitaxel0.01 - 0.1
MCF7 (Breast)2.9 - 28.7Paclitaxel0.01 - 0.1
C26 (Colon)5.1 - 35.4Paclitaxel0.01 - 0.1
Benzimidazole-2-yl hydrazonesHCT-116 (Colon)16.18 ± 3.85DoxorubicinNot Specified
MCF-7 (Breast)8.86 ± 1.10DoxorubicinNot Specified
Benzimidazole-triazole derivativesA549 (Lung)4.56 ± 0.18Doxorubicin12.420 ± 0.5
C6 (Glioblastoma)>50Hoechst 333420.422 ± 0.02
Mechanisms of Anticancer Action

The anticancer effects of nitrobenzimidazole derivatives are attributed to several key mechanisms:

  • Tubulin Polymerization Inhibition: Several nitrobenzimidazole derivatives act as microtubule-targeting agents. They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which is crucial for cell division. This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the benzimidazole ring allows these derivatives to intercalate between DNA base pairs. This interaction can interfere with DNA replication and transcription. Furthermore, some derivatives inhibit the activity of topoisomerases I and II, enzymes that are essential for resolving DNA topological problems during cellular processes. Inhibition of these enzymes leads to DNA strand breaks and cell death.

  • Induction of Apoptosis: Nitrobenzimidazole derivatives can trigger programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways. They can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of cytochrome c, which activates the caspase cascade. Some derivatives have also been shown to upregulate the expression of death receptors, initiating the extrinsic apoptotic pathway.

Signaling Pathways

Tubulin_Polymerization_Inhibition cluster_cell Cancer Cell Nitrobenzimidazole Nitrobenzimidazole Derivative Tubulin β-Tubulin (Colchicine Binding Site) Nitrobenzimidazole->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization Mitosis Mitotic Arrest (G2/M Phase) Microtubule->Mitosis Disrupts Apoptosis Apoptosis Mitosis->Apoptosis Induces

Workflow of tubulin polymerization inhibition.

Apoptosis_Induction cluster_pathway Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Nitrobenzimidazole Nitrobenzimidazole Derivative DR Death Receptors (e.g., DR5) Nitrobenzimidazole->DR Upregulates ROS ROS Production Nitrobenzimidazole->ROS Induces Caspase8 Caspase-8 DR->Caspase8 Activates Caspase37 Caspase-3, -7 Caspase8->Caspase37 Activates Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Induces CytochromeC Cytochrome c Release Mitochondria->CytochromeC Leads to Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Apoptosis induction by nitrobenzimidazoles.

Antimicrobial Activity

Nitrobenzimidazole derivatives exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. The nitro group is often crucial for their mechanism of action, which typically involves the inhibition of microbial growth and proliferation.

Quantitative Antimicrobial Data

The antimicrobial potency is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound Class/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
N-substituted 6-nitro-1H-benzimidazolesE. coli2 - >128C. albicans8 - >128
P. aeruginosa4 - >128A. niger16 - >128
S. faecalis2 - 64
MSSA2 - 32
MRSA4 - 64
5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol Metal ComplexesE. coli15.62 - 62.5C. albicans31.25 - 125
S. aureus15.62 - 62.5A. niger31.25 - 125
Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for many nitroaromatic compounds, including nitrobenzimidazoles, involves the enzymatic reduction of the nitro group within the microbial cell. This reduction process generates reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals. These reactive species can cause damage to cellular macromolecules, including DNA, leading to cell death.

Experimental Workflow: Agar Well Diffusion Assay

Agar_Well_Diffusion cluster_workflow Agar Well Diffusion Assay Workflow Inoculation Inoculate Agar Plate with Microorganism Well Create Wells in the Agar Inoculation->Well Compound Add Nitrobenzimidazole Solution to Wells Well->Compound Incubation Incubate at 37°C for 24h Compound->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement

Workflow for the agar well diffusion assay.

Antiviral and Antiparasitic Activities

Nitrobenzimidazole derivatives have also demonstrated promising activity against various viruses and parasites.

Quantitative Antiviral and Antiparasitic Data

The antiviral efficacy is often measured by the half-maximal effective concentration (EC50), while antiparasitic activity is typically reported as IC50 values.

Antiviral Activity

Compound Class/DerivativeVirusCell LineEC50 (µM)
Benzotriazole-based derivativesEnterovirusNot Specified3.8 - 50

Antiparasitic Activity

Compound Class/DerivativeParasiteIC50 (µM)
Nitroimidazole carboxamidesG. lamblia (metronidazole-resistant)0.1 - 2.5
E. histolytica1.7 - 5.1
T. vaginalis0.6 - 1.4
6-nitrocoumarin-3-thiosemicarbazoneT. cruzi22.4 ± 0.8
T. gondii17.3 ± 0.5
Mechanisms of Action

The mechanisms of antiviral and antiparasitic action are diverse and depend on the specific derivative and the target organism. For some viruses, nitrobenzimidazoles may interfere with viral entry or replication processes. In parasites, similar to their antimicrobial action, the reduction of the nitro group can lead to the generation of cytotoxic reactive species that damage parasitic cells.

Experimental Protocols

MTT Assay for Anticancer Activity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nitrobenzimidazole derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.

Agar Well Diffusion Assay for Antimicrobial Activity

Principle: This assay determines the susceptibility of a microorganism to an antimicrobial agent. The agent diffuses from a well through the agar, and if it is effective, it inhibits the growth of the microorganism, resulting in a clear zone of inhibition.

Procedure:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface.

  • Well Creation: Aseptically create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the nitrobenzimidazole derivative solution to each well. A control with the solvent alone should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Topoisomerase I Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a loading dye containing a DNA intercalating agent (e.g., ethidium bromide) and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Separate the different forms of DNA (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control without the inhibitor.

Viral Plaque Reduction Assay

Principle: This assay quantifies the reduction in the number of viral plaques formed in a cell culture in the presence of an antiviral compound.

Procedure:

  • Cell Monolayer: Prepare a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Infection: Infect the cell monolayer with a known titer of the virus in the presence of serial dilutions of the nitrobenzimidazole derivative.

  • Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques (areas of dead or destroyed cells).

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 value can be determined from the dose-response curve.

Conclusion

Nitrobenzimidazole derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their potential as anticancer, antimicrobial, antiviral, and antiparasitic agents is well-documented in the scientific literature. The mechanisms of action, though varied, often involve fundamental cellular processes, making them attractive candidates for further drug development. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and scientists working to unlock the full therapeutic potential of these fascinating molecules. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating the promise of nitrobenzimidazole derivatives into effective clinical therapies.

A Technical Guide to Substituted Nitrobenzimidazoles: Synthesis, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzimidazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the nitro group, an electron-withdrawing functionality, often enhances the pharmacological properties of the benzimidazole scaffold, making these compounds promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of substituted nitrobenzimidazoles, with a focus on their anticancer, antimicrobial, and antiparasitic properties. Detailed experimental protocols for key biological assays are also presented to facilitate further research in this area.

Synthesis of Substituted Nitrobenzimidazoles

The synthesis of substituted nitrobenzimidazoles typically involves the condensation of a substituted o-phenylenediamine with an aldehyde, carboxylic acid, or its derivative. The nitro group is usually introduced either on the benzene ring of the o-phenylenediamine precursor or on a substituent at the 2-position of the benzimidazole core.

A common synthetic route involves the reaction of 4-nitro-o-phenylenediamine with various substituted aromatic aldehydes in the presence of an oxidizing agent. For instance, 2-aryl-5(6)-nitro-1H-benzimidazole derivatives can be synthesized by refluxing 4-nitro-1,2-phenylenediamine with a substituted aromatic aldehyde in the presence of sodium metabisulfite in a solvent like dimethoxyethane.[1] Microwave-assisted synthesis has also been reported as an efficient method for the rapid synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles.[2]

Another approach involves the nitration of a pre-formed benzimidazole ring. For example, 2-substituted benzimidazoles can be treated with a mixture of nitric acid and sulfuric acid to yield 5-nitro-2-substituted benzimidazoles.[3]

Synthesis_of_Nitrobenzimidazoles

Anticancer Activity

Substituted nitrobenzimidazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected substituted nitrobenzimidazole derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6)A549 (Lung Carcinoma)0.028[4]
Compound 3K562 (Leukemia)-[4]
Compound 6K562 (Leukemia)-[4]

Note: Specific IC50 values for compounds 3 and 6 against K562 were not provided in the abstract, but they were noted to induce apoptosis.

Mechanism of Action: PARP Inhibition and Cell Cycle Arrest

One of the key mechanisms of action for some anticancer nitrobenzimidazoles is the inhibition of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[4] By inhibiting PARP, these compounds can enhance the efficacy of DNA-damaging agents and induce synthetic lethality in cancer cells with deficient DNA repair pathways. For example, compound 3, a 2-aryl-5(6)-nitro-1H-benzimidazole derivative, displayed potent PARP inhibitory activity with an IC50 value of 0.05 µM.[4]

Furthermore, certain nitrobenzimidazole derivatives have been shown to induce cell cycle arrest, particularly in the S phase, thereby halting the proliferation of cancer cells.[4]

Anticancer_Mechanism Nitrobenzimidazole Substituted Nitrobenzimidazole PARP PARP Enzyme Nitrobenzimidazole->PARP Inhibits CellCycle Cell Cycle Progression Nitrobenzimidazole->CellCycle Induces DNARepair DNA Repair PARP->DNARepair Mediates Apoptosis Apoptosis DNARepair->Apoptosis Leads to S_Phase_Arrest S Phase Arrest CellCycle->S_Phase_Arrest S_Phase_Arrest->Apoptosis Leads to

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the nitrobenzimidazole compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

Substituted nitrobenzimidazoles have demonstrated significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria.[6] The antimicrobial efficacy is influenced by the nature and position of substituents on the benzimidazole ring.

Quantitative Data on Antimicrobial Activity

The following table presents the zone of inhibition for synthesized nitrobenzimidazole derivatives against selected bacterial strains.

CompoundBacterial StrainZone of Inhibition (mm)Standard (Streptomycin)Reference
XY-3 (5-nitro-2-phenyl-1H-benzoimidazole)B. cereus (Gram +ve)18-[6]
XY-1 (2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol)E. coli (Gram -ve)17-[6]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the nitrobenzimidazole compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antiparasitic Activity

Nitro-substituted benzimidazoles have also been investigated for their potential as antiparasitic agents, showing activity against various protozoan parasites. The nitro group is often a key pharmacophore for antiparasitic efficacy.

The search results highlight the antiparasitic potential of nitroimidazole derivatives, a closely related class of compounds, against parasites like Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. While specific quantitative data for nitrobenzimidazoles was not abundant in the initial search, the structural similarity suggests this is a promising area for further investigation.

Structure-Activity Relationships (SAR)

The biological activity of substituted nitrobenzimidazoles is highly dependent on the nature and position of the substituents on the benzimidazole core.

  • Position of the Nitro Group: The 5- or 6-position is a common location for the nitro group, and its presence is often crucial for activity.

  • Substituents at the 2-position: The nature of the substituent at the 2-position significantly influences the biological activity. Aromatic or heteroaromatic rings at this position have been shown to be favorable for anticancer and antimicrobial activities.[4][6]

  • Substitution on the 2-Aryl Ring: For 2-aryl substituted nitrobenzimidazoles, the substitution pattern on the aryl ring can modulate the activity. For example, the presence of a chloro and a nitro group on the 2-phenyl ring in 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole resulted in potent anticancer activity.[4]

SAR_Nitrobenzimidazoles Core Nitrobenzimidazole Core Position2 Position 2 (Aryl/Heteroaryl) Core->Position2 Position56 Position 5(6) (Nitro Group) Core->Position56 ArylSubstituents Substituents on 2-Aryl Ring (e.g., -Cl, -NO2) Position2->ArylSubstituents BiologicalActivity Biological Activity (Anticancer, Antimicrobial, etc.) Position2->BiologicalActivity Influences Position56->BiologicalActivity Crucial for ArylSubstituents->BiologicalActivity Modulates

Conclusion

Substituted nitrobenzimidazoles represent a versatile and promising scaffold in medicinal chemistry. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for the development of novel therapeutic agents. The information presented in this guide, including the quantitative data, experimental protocols, and structure-activity relationships, provides a solid foundation for researchers and drug development professionals to further explore the potential of this important class of compounds. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action.

References

Methodological & Application

Application Note: A Proposed Protocol for the Laboratory-Scale Synthesis of 2-Vinyl-4-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Vinyl-4-nitro-1H-benzimidazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the versatile vinyl group, which can serve as a key site for further molecular modifications, and the nitro-benzimidazole core, a scaffold found in numerous biologically active molecules. This document outlines a detailed, three-step protocol for the synthesis of this compound, commencing from commercially available 3-nitro-1,2-phenylenediamine and 3-hydroxypropanoic acid. The synthesis involves an initial acid-catalyzed condensation to form the benzimidazole ring, followed by bromination of the hydroxyl group, and culminating in a base-induced elimination to generate the target vinyl compound.

Overall Reaction Scheme:

Overall_Reaction_Scheme Reactant1 3-Nitro-1,2-phenylenediamine Intermediate1 2-(2-Hydroxyethyl)-4-nitro-1H-benzimidazole Reactant1->Intermediate1 Step 1: Condensation Reactant2 3-Hydroxypropanoic acid Reactant2->Intermediate1 Intermediate2 2-(2-Bromoethyl)-4-nitro-1H-benzimidazole Intermediate1->Intermediate2 Step 2: Bromination Product This compound Intermediate2->Product Step 3: Elimination G Workflow for the Synthesis of this compound cluster_step1 Step 1: Condensation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Elimination A1 Mix 3-nitro-1,2-phenylenediamine and 3-hydroxypropanoic acid in 4M HCl A2 Reflux for 4-6 hours A1->A2 A3 Cool to room temperature A2->A3 A4 Neutralize with NaHCO₃ solution A3->A4 A5 Filter the precipitate A4->A5 A6 Wash with deionized water A5->A6 A7 Recrystallize from ethanol/water A6->A7 A8 Dry the product: 2-(2-Hydroxyethyl)-4-nitro-1H-benzimidazole A7->A8 B1 Dissolve Step 1 product in anhydrous DCM A8->B1 Proceed to next step B2 Cool to 0 °C B1->B2 B3 Add PBr₃ dropwise B2->B3 B4 Stir for 12-16 hours at room temp. B3->B4 B5 Quench with NaHCO₃ solution B4->B5 B6 Extract with DCM B5->B6 B7 Dry and concentrate B6->B7 B8 Purify by column chromatography B7->B8 B9 Obtain product: 2-(2-Bromoethyl)-4-nitro-1H-benzimidazole B8->B9 C1 Dissolve Step 2 product in anhydrous THF B9->C1 Proceed to next step C2 Add potassium tert-butoxide C1->C2 C3 Stir for 2-4 hours at room temp. C2->C3 C4 Quench with NH₄Cl solution C3->C4 C5 Extract with ethyl acetate C4->C5 C6 Dry and concentrate C5->C6 C7 Purify by column chromatography C6->C7 C8 Final Product: This compound C7->C8

Applications of 2-Vinyl-4-nitro-1H-benzimidazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

The chemical structure of 2-Vinyl-4-nitro-1H-benzimidazole, featuring a benzimidazole core, a nitro group, and a vinyl substituent, suggests several potential applications in medicinal chemistry. The benzimidazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer effects.[1][2] The nitro group is a key feature in many antimicrobial and antiparasitic drugs, where it is often reduced in target organisms to generate cytotoxic radical species. The vinyl group serves as a versatile chemical handle for further molecular modifications via reactions like Michael addition or polymerization, and can also contribute to the molecule's intrinsic biological activity.

Potential as an Antiparasitic Agent

The most promising application of this compound is likely as an antiparasitic agent, particularly against protozoa such as Trypanosoma cruzi (the causative agent of Chagas disease) and various species of Leishmania and Trichomonas. This hypothesis is strongly supported by the known activity of other nitro-substituted heterocycles.

  • Mechanism of Action: Similar to drugs like benznidazole (a nitroimidazole), the mechanism is likely dependent on the bioreduction of the nitro group within the parasite.[3] This process, catalyzed by parasitic nitroreductases, generates reactive nitrogen species, including nitroso and hydroxylamino derivatives, and ultimately radical anions. These reactive species induce significant oxidative stress, leading to damage of DNA, lipids, and proteins, and ultimately parasite death. The benzimidazole core may contribute to target specificity and cell permeability.

  • Structural Analogy: The structurally similar compound, 2-nitro-1-vinyl-1H-imidazole, has demonstrated potent activity against the amastigote form of Trypanosoma cruzi with low cytotoxicity to mammalian cells.[3] This provides a strong rationale for investigating the corresponding benzimidazole derivative.

Potential as an Antimicrobial and Anticancer Agent

Nitrobenzimidazole derivatives have been reported to possess both antimicrobial and anticancer activities.[4][5]

  • Antimicrobial Activity: The electron-withdrawing nature of the nitro group can contribute to the inhibition of microbial enzymes or interfere with microbial DNA replication. Compounds with a nitro group on the benzimidazole ring have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6]

  • Anticancer Activity: The proposed anticancer mechanism for some nitroaromatic compounds involves their ability to act as hypoxic cell radiosensitizers or to be selectively reduced in the hypoxic environment of solid tumors to form cytotoxic species. Various substituted nitrobenzimidazoles have demonstrated significant cytotoxicity against a range of cancer cell lines.[5]

Role as a Synthetic Intermediate

The vinyl group at the 2-position makes this compound a valuable building block for the synthesis of more complex molecules. It can readily participate in various chemical transformations, including:

  • Heck, Suzuki, and other cross-coupling reactions: To introduce aryl or other substituents.

  • Michael addition: For the attachment of nucleophiles to create extended side chains.

  • Diels-Alder reactions: To construct more complex cyclic systems.

  • Polymerization: To create functional polymers with potential biomedical applications.

This versatility allows for the generation of compound libraries for structure-activity relationship (SAR) studies to optimize potency and selectivity for a given biological target.

Quantitative Data from Structurally Related Compounds

The following table summarizes the biological activity of compounds structurally related to this compound to provide a basis for predicting its potential efficacy.

Compound NameStructureBiological ActivityTarget Organism/Cell LineQuantitative Data (IC₅₀/MIC)Reference
2-nitro-1-vinyl-1H-imidazole2-nitro-1-vinyl-1H-imidazole structureAntiparasiticTrypanosoma cruzi (amastigotes)IC₅₀ = 4.8 µM[3]
2-nitro-1-vinyl-1H-imidazole2-nitro-1-vinyl-1H-imidazole structureCytotoxicityLLC-MK2 cellsIC₅₀ > 500 µM[3]
Benznidazole (Reference Drug)Benznidazole structureAntiparasiticTrypanosoma cruzi (amastigotes)IC₅₀ = 3.4 µM[3]
2-(4-nitrophenyl), N-benzyl benzimidazole derivativenitro-benzimidazole derivative structureAntibacterialMRSAMIC = 4-16 µg/mL[4]
N-substituted 6-nitro-1H-benzimidazole derivative (Compound 4k)nitro-benzimidazole derivative structureAnticancerHepG2 Cancer Cell LineIC₅₀ = 1.84 - 10.28 µg/mL[5]

Note: Structures are illustrative placeholders as they are not available in the provided search results.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of 2-nitro-1-vinyl-1H-imidazole and represents a plausible route.[3] The synthesis involves a two-step process starting from a commercially available precursor, 4-nitro-1H-benzimidazole.

Step 1: N-alkylation with 1,2-dibromoethane

  • To a solution of 4-nitro-1H-benzimidazole (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add an excess of 1,2-dibromoethane (5.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove the base.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude product, 1-(2-bromoethyl)-4-nitro-1H-benzimidazole, by column chromatography on silica gel.

Step 2: Dehydrohalogenation to form the vinyl group

  • Dissolve the purified 1-(2-bromoethyl)-4-nitro-1H-benzimidazole (1.0 eq) in a polar aprotic solvent like acetonitrile.

  • Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the solvent in vacuo.

  • Purify the final product, this compound, by column chromatography on silica gel to yield the desired compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Dehydrohalogenation A 4-nitro-1H-benzimidazole B 1-(2-bromoethyl)-4-nitro-1H-benzimidazole A->B 1,2-dibromoethane, K2CO3 Acetonitrile, RT C 1-(2-bromoethyl)-4-nitro-1H-benzimidazole D This compound (Final Product) C->D DBU Acetonitrile, RT

Caption: Proposed two-step synthesis of this compound.

Protocol for In Vitro Anti-Trypanosoma cruzi Activity Assay

This protocol is designed to evaluate the efficacy of the synthesized compound against the intracellular amastigote form of T. cruzi.

Materials:

  • LLC-MK2 cells (host cells)

  • T. cruzi trypomastigotes (e.g., Tulahuen strain)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test compound (this compound) dissolved in DMSO

  • Benznidazole (positive control)

  • 96-well microplates

  • Automated microscope or plate reader for analysis

Procedure:

  • Host Cell Seeding: Seed LLC-MK2 cells into 96-well plates at a density of 4,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Infection: Infect the adherent LLC-MK2 cells with T. cruzi trypomastigotes at a parasite-to-cell ratio of 10:1. Incubate for 2 hours.

  • Removal of Extracellular Parasites: After the incubation period, wash the wells twice with phosphate-buffered saline (PBS) to remove non-internalized trypomastigotes. Add fresh medium.

  • Compound Addition: Prepare serial dilutions of the test compound and the positive control (Benznidazole) in the culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the infected cells. Include untreated infected cells as a negative control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO₂.

  • Fixation and Staining: After incubation, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). Permeabilize the cells and stain the parasite and host cell DNA with a fluorescent dye (e.g., DAPI or Hoechst).

  • Imaging and Analysis: Use a high-content imaging system or an automated fluorescence microscope to capture images of the wells.

  • Quantification: Quantify the number of intracellular amastigotes per host cell. Calculate the percentage of parasite growth inhibition for each compound concentration relative to the untreated control.

  • IC₅₀ Determination: Plot the percentage inhibition against the compound concentration and determine the 50% inhibitory concentration (IC₅₀) using a non-linear regression model.

G A Seed Host Cells (LLC-MK2) B Infect with T. cruzi (2 hours) A->B C Wash to Remove Extracellular Parasites B->C D Add Test Compound (Serial Dilutions) C->D E Incubate (72-96 hours) D->E F Fix and Stain Cells E->F G Image Acquisition F->G H Quantify Parasites & Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for the in vitro anti-T. cruzi amastigote assay.

Proposed Signaling Pathway for Antiparasitic Action

The antiparasitic activity of nitroaromatic compounds is primarily mediated by the induction of severe oxidative stress.

G cluster_parasite Parasite Cell A This compound (Prodrug) B Nitroreductase (Type I NTR) A->B Enters Cell C Nitro Radical Anion [R-NO2•-] B->C One-electron Reduction D Reactive Nitrogen Species (R-NO, R-NHOH) C->D Further Reduction E Oxidative Stress D->E F DNA Damage E->F G Lipid Peroxidation E->G H Protein Damage E->H I Cell Death F->I G->I H->I

Caption: Hypothesized mechanism of action via reductive stress.

References

Application Notes and Protocols for the Experimental Setup of N-Vinylation of Nitrobenzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental guidelines for the N-vinylation of nitrobenzimidazoles, a critical reaction for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. Due to the electron-deficient nature of the nitrobenzimidazole ring system, specialized catalytic protocols are often required to achieve efficient N-vinylation. This application note details a robust palladium-catalyzed method, which has been successfully applied to related benzimidazole systems and serves as an excellent starting point for optimization with nitro-substituted analogs. Additionally, alternative copper-catalyzed systems are discussed. The provided protocols, data tables, and workflow diagrams are intended to equip researchers with the necessary information to design and execute successful N-vinylation experiments for this challenging substrate class.

Introduction

N-vinylated heterocyclic compounds are valuable building blocks in organic synthesis and are present in numerous biologically active molecules. The introduction of a vinyl group onto a nitrobenzimidazole scaffold can significantly modulate its electronic properties and biological activity. The nitro group, being a strong electron-withdrawing substituent, deactivates the benzimidazole nitrogen, making the N-vinylation reaction more challenging compared to the unsubstituted parent molecule. Consequently, the development of efficient and generalizable catalytic systems is of high importance.

Transition metal catalysis, particularly with palladium and copper, has proven effective for the N-vinylation of various azoles. This note will focus on providing a detailed experimental setup based on established palladium-catalyzed cross-coupling reactions, which offer a reliable route to the desired N-vinyl-nitrobenzimidazoles.

Catalytic Systems for N-Vinylation

The two primary catalytic systems for the N-vinylation of benzimidazoles involve palladium and copper catalysts.

  • Palladium-Catalyzed N-Vinylation: This is a widely used and generally robust method for the N-vinylation of a variety of N-heterocycles, including imidazoles and benzimidazoles. The reaction typically employs a palladium(II) precatalyst, a phosphine ligand, and a base. This system is often tolerant of a wide range of functional groups.

  • Copper-Catalyzed N-Vinylation: Copper-based systems offer a more economical alternative to palladium. These reactions often utilize a copper(I) or copper(II) salt as the catalyst, sometimes in the presence of a ligand, and a base. While historically requiring harsher reaction conditions, recent advancements have led to milder and more efficient copper-catalyzed N-vinylation methods.

Experimental Protocols

The following protocols are based on established methods for the N-vinylation of benzimidazoles and can be adapted for nitro-substituted derivatives. Optimization of reaction conditions (e.g., temperature, reaction time, and choice of base or ligand) may be necessary for specific nitrobenzimidazole substrates.

Palladium-Catalyzed N-Vinylation of Nitrobenzimidazoles (General Procedure)

This protocol is adapted from a reliable method for the N-vinylation of benzimidazole and is a recommended starting point for nitrobenzimidazoles.[1][2]

Materials:

  • Nitrobenzimidazole (e.g., 5-nitro-1H-benzimidazole) (1.0 mmol)

  • Vinylating agent (e.g., a vinyl bromide) (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • rac-BINAP (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.2 mmol)

  • Anhydrous toluene (5 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add the nitrobenzimidazole (1.0 mmol), cesium carbonate (1.2 mmol), palladium(II) acetate (0.03 mmol), and rac-BINAP (0.04 mmol).

  • Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Add anhydrous toluene (5 mL) and the vinylating agent (1.0 mmol) to the flask via syringe.

  • Stir the reaction mixture at reflux temperature (approximately 110 °C) for 20 hours under an argon or nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with tetrahydrofuran (THF) (10 mL) and filter through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in chloroform (15 mL) and wash with brine (5 mL).

  • Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Work-up and Purification for Paramagnetic Products

For reactions involving paramagnetic species, an additional re-oxidation step may be necessary.[2]

  • After the initial work-up, dissolve the crude product in chloroform.

  • Add activated manganese dioxide (MnO₂) (0.2 mmol).

  • Bubble oxygen gas through the solution for 15 minutes to re-oxidize any hydroxylamine byproducts.

  • Filter the mixture and concentrate the filtrate.

  • Proceed with purification by flash column chromatography.

Data Presentation

While specific yield data for a series of N-vinyl-nitrobenzimidazoles is not extensively available in the literature, the following table presents data from the N-vinylation of benzimidazole and a substituted derivative, which can serve as a benchmark for optimizing the reaction with nitro-substituted analogs.[2]

EntrySubstrateVinylating AgentProductYield (%)
1Imidazoleβ-bromo-α,β-unsaturated pyrroline nitroxide aldehyde3-Formyl-4-(1H-imidazol-1-yl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxyl radical45
2Benzimidazoleβ-bromo-α,β-unsaturated pyrroline nitroxide aldehyde3-Formyl-4-(1H-benzimidazol-1-yl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxyl radical27
32-Aminobenzimidazoleβ-bromo-α,β-unsaturated pyrroline nitroxide aldehyde1,1,3,3-tetramethyl-1H-benzimidazo[1,2-a]pyrrolo[3,4-e]pyrimidin-2(3H)-yloxyl radical27

Visualizations

Experimental Workflow for Palladium-Catalyzed N-Vinylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dry Schlenk Flask reagents Add Nitrobenzimidazole, Cs2CO3, Pd(OAc)2, rac-BINAP start->reagents inert Evacuate and Backfill with Argon (3x) reagents->inert solvent Add Anhydrous Toluene and Vinylating Agent inert->solvent reflux Reflux at 110°C for 20h under Argon solvent->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temperature tlc->cool Upon Completion dilute Dilute with THF cool->dilute filter Filter through Celite dilute->filter concentrate1 Concentrate Filtrate filter->concentrate1 extract Dissolve in Chloroform, Wash with Brine concentrate1->extract dry Dry over MgSO4 extract->dry concentrate2 Concentrate Organic Layer dry->concentrate2 chromatography Flash Column Chromatography concentrate2->chromatography product Isolated N-Vinyl- Nitrobenzimidazole chromatography->product

Caption: Workflow for the palladium-catalyzed N-vinylation of nitrobenzimidazoles.

Logical Relationship of Catalytic Components

catalytic_cycle reagents Nitrobenzimidazole Vinylating Agent product N-Vinyl-Nitrobenzimidazole reagents->product Catalytic Reaction catalyst Palladium Catalyst (Pd(OAc)2) Ligand (rac-BINAP) catalyst->product base Base (Cs2CO3) base->product

Caption: Key components for the catalytic N-vinylation reaction.

Troubleshooting and Considerations for Nitrobenzimidazoles

  • Low Reactivity: Due to the electron-withdrawing nitro group, longer reaction times, higher temperatures, or a stronger base may be required compared to unsubstituted benzimidazole.

  • Side Reactions: The nitro group can be susceptible to reduction under certain catalytic conditions. It is important to use reaction conditions that are chemoselective for N-vinylation.

  • Solubility: Nitrobenzimidazoles may have limited solubility in non-polar solvents like toluene. A co-solvent or a more polar aprotic solvent such as DMF or DMSO could be explored, although this may also affect the catalytic activity.

  • Choice of Ligand: The choice of phosphine ligand can have a significant impact on the reaction efficiency. If rac-BINAP is not effective, other ligands such as Xantphos or DavePhos could be screened.

  • Alternative Vinylating Agents: While vinyl bromides are commonly used, other vinylating agents such as vinyl triflates or vinylboronic acids could also be effective, potentially under different catalytic conditions.

Safety Precautions

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • Reactions under pressure or at high temperatures should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The N-vinylation of nitrobenzimidazoles presents a synthetic challenge that can be addressed through the careful application and optimization of established palladium-catalyzed cross-coupling methodologies. The protocols and considerations outlined in this document provide a solid foundation for researchers to successfully synthesize these valuable compounds. Further screening of catalysts, ligands, bases, and solvents may be necessary to achieve optimal yields for specific nitrobenzimidazole substrates.

References

Application Notes and Protocols: 2-Vinyl-4-nitro-1H-benzimidazole as a Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-vinyl-4-nitro-1H-benzimidazole, a versatile precursor for the development of novel heterocyclic compounds. The strategic placement of the vinyl and nitro groups on the benzimidazole scaffold offers a unique combination of reactivity and electronic properties, making it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nitro group can enhance the biological activity of resulting compounds, while the vinyl group serves as a reactive handle for a variety of chemical transformations, most notably cycloaddition reactions for the construction of complex polycyclic systems.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via the Phillips condensation reaction. This established method involves the reaction of a substituted ortho-phenylenediamine with a carboxylic acid under acidic conditions. To obtain the desired 4-nitro isomer, the reaction utilizes 3-nitro-1,2-phenylenediamine and acrylic acid.

Proposed Synthetic Pathway:

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 3-Nitro-1,2-phenylenediamine product This compound reactant1->product 1 reactant2 Acrylic Acid reactant2->product 2 conditions Polyphosphoric Acid (PPA) Heat (e.g., 140-160°C) conditions->product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Phillips Condensation

This protocol outlines a plausible method for the synthesis of this compound based on established Phillips condensation procedures.

  • Reagent Preparation:

    • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitro-1,2-phenylenediamine (1.0 eq).

    • Add acrylic acid (1.1 eq).

  • Reaction Setup:

    • To the mixture of reactants, carefully add polyphosphoric acid (PPA) as both the solvent and catalyst. A typical ratio is 10-20 times the weight of the limiting reactant.

    • The mixture will be viscous; ensure efficient stirring is possible.

  • Reaction Execution:

    • Heat the reaction mixture to 140-160°C with constant stirring. The high temperature is necessary to drive the condensation and cyclization.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 80-90°C.

    • Carefully and slowly pour the viscous mixture into a beaker containing ice-cold water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is approximately 7-8.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with copious amounts of cold water to remove any remaining salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Table 1: Representative Yields for Phillips Benzimidazole Synthesis
o-Phenylenediamine DerivativeCarboxylic AcidProductYield (%)Reference
o-phenylenediamine4-chlorobenzoic acid2-(4-chlorophenyl)-1H-benzimidazole92%[1]
o-phenylenediamine4-hydroxybenzoic acid2-(4-hydroxyphenyl)-1H-benzimidazole85%[1]
4-methoxy-1,2-phenylenediamineformic acid5-Methoxy-1H-benzimidazole98%[2]
o-phenylenediamineCinnamic acid(E)-2-styryl-1H-benzo[d]imidazole72-90%[1]

Application as a Precursor in Diels-Alder Reactions

The vinyl group of this compound is an excellent dienophile for Diels-Alder reactions, particularly due to the electron-withdrawing effect of the nitro-benzimidazole core. This [4+2] cycloaddition reaction allows for the efficient construction of novel, complex carbocyclic and heterocyclic frameworks fused to the benzimidazole ring system.

General Workflow for Diels-Alder Reactions:

G start This compound (Dienophile) cycloaddition [4+2] Cycloaddition start->cycloaddition diene Diene (e.g., Cyclopentadiene, Butadiene) diene->cycloaddition conditions Reaction Conditions (Solvent, Heat/Lewis Acid) conditions->cycloaddition product Novel Polycyclic Benzimidazole Derivative cycloaddition->product analysis Purification & Characterization product->analysis

Caption: Workflow for Diels-Alder reaction using the precursor.

Experimental Protocol: General Procedure for Diels-Alder Reaction
  • Reagent Setup:

    • In a suitable pressure vessel or a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., toluene, xylene, or dichloromethane).

    • Add the diene (1.5-3.0 eq). For gaseous dienes like butadiene, the reaction should be conducted in a sealed vessel.

  • Reaction Execution:

    • For thermally promoted reactions, heat the mixture to a temperature between 80°C and 140°C.

    • For Lewis acid-catalyzed reactions (which can proceed at lower temperatures and with enhanced regioselectivity), cool the solution to 0°C or room temperature and add the Lewis acid (e.g., BF₃·OEt₂, AlCl₃) portion-wise.

    • Monitor the reaction by TLC until the dienophile is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If a Lewis acid was used, quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate or water).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude cycloadduct by column chromatography on silica gel or by recrystallization to obtain the desired novel heterocyclic compound.

Potential Biological Activity of Derivatives

Benzimidazole derivatives, particularly those bearing a nitro group, are known to exhibit a wide range of biological activities. The novel heterocyclic compounds synthesized from this compound are therefore promising candidates for drug discovery programs.[3]

Table 2: Biological Activities of Selected Nitro-Substituted Benzimidazole Derivatives
Compound StructureBiological ActivityIC₅₀ / MICTarget Organism/Cell LineReference
2-(4-nitrophenyl)-1H-benzimidazole derivativesAnticancer--[3]
1-substituted-2-methyl-5-nitrobenzimidazolesAntitumor--[4]
2-styryl-nitrobenzimidazolesAntimicrobial, Antitubercular-M. tuberculosis[4]
N-substituted 6-nitro-1H-benzimidazole derivativesAnticancer1.84 - 10.28 µg/mLVarious cancer cell lines[5]

The data presented in Table 2 illustrates the therapeutic potential of nitro-benzimidazole scaffolds. The development of novel derivatives from the this compound precursor is a promising strategy for identifying new lead compounds with improved efficacy and pharmacological profiles.

References

Application Notes and Protocols for Antimicrobial Activity Screening of 2-Vinyl-4-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, specific antimicrobial activity data for 2-Vinyl-4-nitro-1H-benzimidazole is not publicly available. The following application notes and protocols are based on established methodologies for screening novel benzimidazole derivatives and should be adapted as a general guideline for the investigation of this specific compound.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of various substituents onto the benzimidazole scaffold can significantly modulate its biological activity. Notably, the presence of a nitro group has been shown to confer good to moderate antibacterial activity in some series of benzimidazole derivatives.[3][4][5] This document provides a detailed protocol for the preliminary in vitro screening of the antimicrobial activity of a novel compound, this compound.

The protocols outlined below describe two standard methods for antimicrobial susceptibility testing: the Agar Disk Diffusion method for initial screening and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Agar Disk Diffusion Method

This method is a preliminary qualitative test to assess the extent of a microorganism's susceptibility to a test compound.

a. Materials:

  • Test compound (this compound)

  • Sterile paper discs (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline solution (0.85% NaCl)

  • McFarland turbidity standards (0.5)

  • Positive control antibiotic discs (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (solvent used to dissolve the test compound, e.g., DMSO)

  • Sterile swabs, Petri dishes, micropipettes, and incubator.

b. Protocol:

  • Prepare MHA or SDA plates and allow them to solidify under sterile conditions.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

  • Impregnate sterile paper discs with a specific volume of the test compound solution and allow the solvent to evaporate completely. Prepare discs with the positive and negative controls in the same manner.

  • Prepare a microbial inoculum by suspending a few colonies from a fresh culture in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Uniformly streak the microbial suspension over the entire surface of the agar plate using a sterile swab.

  • Aseptically place the impregnated paper discs on the surface of the inoculated agar plate.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Materials:

  • Test compound (this compound)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial and fungal strains

  • Sterile saline solution

  • McFarland turbidity standards (0.5)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (growth control with no compound)

  • Sterility control (broth only)

  • Resazurin solution (optional, as a growth indicator)

b. Protocol:

  • Prepare a stock solution of the test compound.

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the subsequent wells. Discard 100 µL from the last well.

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the diluted microbial suspension to each well (except the sterility control).

  • Include a positive control (a standard antibiotic) and a negative (growth) control on the same plate.

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria and at 25-30°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a growth indicator like resazurin.

Data Presentation

The results of the antimicrobial screening should be recorded systematically. The following tables provide a template for presenting the data.

Table 1: Zone of Inhibition for this compound (Illustrative Example)

Test MicroorganismGram StainZone of Inhibition (mm)
Staphylococcus aureusGram-positive15
Bacillus subtilisGram-positive18
Escherichia coliGram-negative10
Pseudomonas aeruginosaGram-negative8
Candida albicansFungi12
Aspergillus nigerFungi11

Table 2: Minimum Inhibitory Concentration (MIC) of this compound (Illustrative Example)

Test MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureusGram-positive16
Bacillus subtilisGram-positive8
Escherichia coliGram-negative64
Pseudomonas aeruginosaGram-negative128
Candida albicansFungi32
Aspergillus nigerFungi32

Visualizations

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis Compound Test Compound (this compound) Disk_Diffusion Agar Disk Diffusion Assay Compound->Disk_Diffusion Broth_Dilution Broth Microdilution Assay Compound->Broth_Dilution Microorganisms Bacterial & Fungal Strains Microorganisms->Disk_Diffusion Microorganisms->Broth_Dilution Media Agar & Broth Media Media->Disk_Diffusion Media->Broth_Dilution Incubation1 Incubation (24-72h) Disk_Diffusion->Incubation1 Measure_Zones Measure Zones of Inhibition Incubation1->Measure_Zones Measure_Zones->Broth_Dilution Proceed if active Incubation2 Incubation (18-48h) Broth_Dilution->Incubation2 Determine_MIC Determine MIC Incubation2->Determine_MIC

Caption: Workflow for antimicrobial activity screening.

Logical_Relationship cluster_compound Test Compound cluster_activity Biological Activity cluster_targets Potential Microbial Targets Compound This compound Antimicrobial Antimicrobial Activity Compound->Antimicrobial Exhibits Gram_Positive Gram-positive Bacteria Antimicrobial->Gram_Positive Affects Gram_Negative Gram-negative Bacteria Antimicrobial->Gram_Negative Affects Fungi Fungi Antimicrobial->Fungi Affects

Caption: Logical relationship of the compound and its potential activity.

References

Application Notes and Protocols for the Anticancer Evaluation of 2-Vinyl-4-nitro-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data on the anticancer evaluation of 2-Vinyl-4-nitro-1H-benzimidazole derivatives. The following application notes and protocols are based on established methodologies for the evaluation of closely related nitrobenzimidazole compounds and are provided as a comprehensive guide for researchers. The quantitative data presented is from studies on other substituted nitrobenzimidazole derivatives and should be used as a reference for comparative purposes.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The introduction of a nitro group to the benzimidazole scaffold has been shown in various studies to enhance cytotoxic activity against cancer cell lines. This document provides a detailed overview of the experimental procedures for evaluating the anticancer potential of novel compounds, with a focus on methodologies applicable to the this compound scaffold.

Data Presentation: Anticancer Activity of Related Nitrobenzimidazole Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values) of various nitro-substituted benzimidazole derivatives against a panel of human cancer cell lines, as reported in the scientific literature. This data can serve as a benchmark for evaluating the potency of novel this compound derivatives.

Table 1: Cytotoxicity of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole]A549 (Lung Carcinoma)0.028[1]
Compound 3 K562 (Leukemia)Induces Apoptosis
Compound 6 K562 (Leukemia)Induces Apoptosis
Compound 6 HaCaT (Non-neoplastic keratinocytes)22.2[2]

Table 2: Cytotoxicity of N-substituted 6-(nitro)-1H-benzimidazole Derivatives

Compound IDCancer Cell LineIC50 (µg/mL)Reference
1d Multiple Cell Lines1.84 - 10.28[3][4]
2d Multiple Cell Lines1.84 - 10.28[3][4]
3s Multiple Cell Lines1.84 - 10.28[3][4]
4b Multiple Cell Lines1.84 - 10.28[3][4]
4k Multiple Cell Lines1.84 - 10.28[3][4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Anticancer Evaluation cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of 2-Vinyl-4-nitro- 1H-benzimidazole Derivatives Cell_Culture Cancer Cell Line Culture (e.g., A549, MCF-7) Synthesis->Cell_Culture Test Compounds MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Treat with IC50 concentration Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Treat with IC50 concentration Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for EGFR, Akt) Apoptosis_Assay->Signaling_Pathway_Analysis Cell_Cycle_Analysis->Signaling_Pathway_Analysis

Caption: General workflow for the anticancer evaluation of novel compounds.

Potential Signaling Pathway Inhibition

Benzimidazole derivatives have been reported to interfere with various signaling pathways crucial for cancer cell proliferation and survival. A common target is the EGFR signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Benzimidazole 2-Vinyl-4-nitro-1H- benzimidazole Derivative Benzimidazole->EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway by benzimidazole derivatives.

References

Application Notes and Protocols for Investigating 2-Vinyl-4-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial biological evaluation of 2-Vinyl-4-nitro-1H-benzimidazole, a novel benzimidazole derivative. The protocols outlined below are based on established methodologies for similar nitroaromatic and benzimidazole-containing compounds, which have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5][6]

Putative Biological Targets and Rationale

The chemical structure of this compound, featuring a benzimidazole core, a nitro group, and a vinyl substituent, suggests several potential biological targets. The benzimidazole moiety is a "privileged structure" known to interact with various enzymes and receptors.[6] The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors and certain microbial infections, to form reactive nitroso radicals that can induce cellular damage.[7][8][9] The vinyl group may participate in covalent interactions with biological nucleophiles.

Based on these structural features and the known activities of related compounds, the following are proposed as initial biological targets for investigation:

  • Cancer Cells: The nitro group suggests potential as a hypoxia-activated prodrug.[7][8][9] Benzimidazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][10][11]

  • Microorganisms (Bacteria and Fungi): Nitroimidazoles are well-established antimicrobial agents.[7][8][9][12] The mechanism often involves the reduction of the nitro group to cytotoxic metabolites.[7][8][9]

  • Inflammatory Pathways: Certain benzimidazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenases (COX).[1]

Experimental Workflows

A tiered approach is recommended for the initial biological characterization of this compound. The workflow should begin with broad-spectrum screening to identify areas of significant activity, followed by more focused assays to elucidate the mechanism of action.

experimental_workflow General Experimental Workflow for this compound cluster_screening Tier 1: Primary Screening cluster_mechanistic Tier 2: Mechanistic Studies cluster_validation Tier 3: In Vivo Validation Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Apoptosis_Assays Apoptosis Assays (e.g., Annexin V/PI Staining) Cytotoxicity_Screening->Apoptosis_Assays Cell_Cycle_Analysis Cell Cycle Analysis Cytotoxicity_Screening->Cell_Cycle_Analysis ROS_Production Reactive Oxygen Species (ROS) Production Assay Cytotoxicity_Screening->ROS_Production Hypoxia_Selectivity Hypoxia Selectivity Assay Cytotoxicity_Screening->Hypoxia_Selectivity Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Determination) Infection_Model Murine Infection Model Antimicrobial_Screening->Infection_Model Anti_inflammatory_Screening Anti-inflammatory Screening (e.g., COX Inhibition Assay) Xenograft_Model Tumor Xenograft Model Apoptosis_Assays->Xenograft_Model Hypoxia_Selectivity->Xenograft_Model

Caption: A tiered experimental workflow for the biological evaluation of this compound.

Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colon carcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation:

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
A549Experimental ValueReference Value
MCF-7Experimental ValueReference Value
HCT116Experimental ValueReference Value
Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well plates

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Inoculation: Add the inoculum to each well of the 96-well plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Data Presentation:

MicroorganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureusExperimental ValueReference ValueN/A
E. coliExperimental ValueReference ValueN/A
C. albicansExperimental ValueN/AReference Value
A. nigerExperimental ValueN/AReference Value

Signaling Pathway Visualization

Proposed Hypoxia-Activated Prodrug Mechanism

The nitro group of this compound is a key feature that suggests a mechanism of action dependent on cellular redox state, particularly in hypoxic environments.

hypoxia_activation Proposed Mechanism of Hypoxia-Activated Cytotoxicity Compound This compound (Prodrug) Hypoxic_Cell Hypoxic Cancer Cell Compound->Hypoxic_Cell Nitroreductase Nitroreductase Enzymes Hypoxic_Cell->Nitroreductase Upregulation Radical Reactive Nitroso Radical Nitroreductase->Radical Reduction of Nitro Group DNA_Damage DNA Damage Radical->DNA_Damage Protein_Damage Protein Damage Radical->Protein_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Damage->Apoptosis

Caption: Proposed bioactivation of this compound in hypoxic cells.

These application notes and protocols provide a foundational framework for the initial biological investigation of this compound. The results from these assays will guide further, more detailed mechanistic studies and preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Vinyl-4-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-Vinyl-4-nitro-1H-benzimidazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low recovery after recrystallization.

  • Possible Cause: The chosen solvent system is not optimal, leading to either the compound remaining too soluble at low temperatures or premature precipitation of impurities. The compound may also be adhering to the glassware.

  • Solution:

    • Solvent Screening: Systematically screen a range of solvents with varying polarities. A good recrystallization solvent should dissolve the crude product at an elevated temperature but have low solubility for the target compound at a reduced temperature. Refer to the solvent screening table below for guidance.

    • Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists. Reheat to clarify and then allow to cool slowly.

    • Controlled Cooling: Avoid crash cooling the solution, as this can trap impurities. Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Seeding: If crystallization does not initiate, add a seed crystal of pure this compound to induce crystal growth.

    • Minimize Transfers: Each transfer of the solution can result in product loss. Minimize the number of vessels used.

Issue 2: The product "oils out" during recrystallization instead of forming crystals.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound or its impurities, causing it to melt before dissolving. The presence of significant impurities can also lower the melting point of the mixture.

  • Solution:

    • Lower Boiling Point Solvent: Choose a recrystallization solvent with a lower boiling point.

    • Increase Solvent Volume: Use a larger volume of solvent to ensure the compound dissolves at a temperature below its melting point.

    • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them before allowing the solution to cool.

    • Trituration: Before recrystallization, try triturating the crude oil with a solvent in which the desired compound is sparingly soluble but the impurities are soluble. This can help solidify the product and remove some impurities.

Issue 3: Persistent colored impurities that co-elute or co-crystallize with the product.

  • Possible Cause: The impurities may have similar polarity and solubility properties to this compound. These could be starting materials, byproducts, or degradation products. The nitro group can contribute to the formation of colored byproducts.

  • Solution:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture for a short period, and then filter the hot solution through celite to remove the carbon and adsorbed impurities. Be aware that this can sometimes reduce the overall yield.

    • Column Chromatography: This is often the most effective method for separating compounds with similar properties. Experiment with different solvent systems (mobile phases) and stationary phases. A common approach for nitroaromatic compounds is to use a silica gel column with a gradient elution of ethyl acetate in hexanes.

    • Solvent Washing: Wash the crude solid with a series of solvents of increasing polarity to selectively remove impurities.

Issue 4: The compound streaks on the TLC plate during column chromatography.

  • Possible Cause: The compound may be too polar for the chosen mobile phase, leading to strong interaction with the stationary phase (e.g., silica gel). The compound might also be acidic or basic. The sample could be overloaded on the TLC plate.

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) in the mobile phase.

    • Add a Modifier: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can improve the spot shape. For basic compounds like benzimidazoles, adding a small amount of a base like triethylamine (e.g., 0.1-1%) can have a similar effect.

    • Reduce Sample Concentration: Ensure the sample solution applied to the TLC plate is not too concentrated.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

Common impurities can include unreacted starting materials such as 3-nitro-o-phenylenediamine and vinyl-containing reagents, as well as byproducts from side reactions. Polymerization of the vinyl group can also lead to oligomeric impurities.

Q2: How do I choose the best solvent for recrystallization?

The ideal recrystallization solvent will dissolve your crude product completely at an elevated temperature but will have low solubility for your target compound at 0-5 °C. It should not react with your compound and should be easily removable (i.e., have a relatively low boiling point). A preliminary small-scale solubility test with various solvents is highly recommended.

Q3: What stationary and mobile phases are recommended for column chromatography of this compound?

For a compound with a nitro group and a benzimidazole core, standard silica gel is a good starting choice for the stationary phase. A mobile phase consisting of a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is commonly used. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, will likely provide the best separation.

Q4: My purified product is a yellow solid. Is this expected?

Yes, nitro-substituted aromatic compounds are often yellow in color. The intensity of the color can be an indicator of purity, with highly pure compounds often being pale yellow crystals. Darker yellow, orange, or brown colors may suggest the presence of impurities.

Q5: How can I confirm the purity of my final product?

Purity should be assessed using multiple analytical techniques. Thin-layer chromatography (TLC) can indicate the presence of multiple components. High-performance liquid chromatography (HPLC) provides a more quantitative measure of purity. Finally, structural confirmation and purity assessment should be done using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization of this compound (Hypothetical Data)

SolventSolubility at 25°C (mg/mL)Solubility at Boiling (mg/mL)Expected RecoveryNotes
Water< 0.1< 0.5PoorInsoluble.
Ethanol550Moderate to GoodGood potential for recrystallization.
Acetone20> 100PoorToo soluble at room temperature.
Ethyl Acetate15> 100PoorToo soluble at room temperature.
Hexanes< 0.1< 0.1PoorInsoluble.
Toluene230GoodGood potential, but higher boiling point.
Acetonitrile860GoodGood potential for recrystallization.
Ethanol/Water (9:1)140Very GoodA mixed solvent system may yield high purity crystals.

Table 2: Comparison of Purification Methods for this compound (Hypothetical Data)

MethodTypical PurityTypical YieldThroughputKey AdvantagesKey Disadvantages
Recrystallization95-99%60-85%HighSimple, scalable, cost-effective.May not remove impurities with similar solubility.
Column Chromatography> 99%50-80%Low to MediumExcellent for separating complex mixtures.More time-consuming, requires more solvent.
Solvent Washing/Trituration85-95%> 90%HighQuick, removes highly soluble impurities.Not effective for closely related impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound

  • Column Packing: In a fume hood, prepare a silica gel slurry in the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel.

  • Loading the Column: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Monitoring: Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Mandatory Visualization

experimental_workflow cluster_chromatography Column Chromatography Path crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve Recrystallization Path load_column Load onto Silica Gel Column crude->load_column recrystallize Slow Cooling & Crystallization dissolve->recrystallize filter_wash Vacuum Filtration & Cold Solvent Wash recrystallize->filter_wash dry Drying Under Vacuum filter_wash->dry pure_solid Purified Solid dry->pure_solid elute Elute with Solvent Gradient load_column->elute collect_fractions Collect & Analyze Fractions (TLC) elute->collect_fractions combine_evaporate Combine Pure Fractions & Evaporate Solvent collect_fractions->combine_evaporate combine_evaporate->dry

Caption: Purification workflow for this compound.

Technical Support Center: N-Vinylation of Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-vinylation of substituted benzimidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-vinylation of substituted benzimidazoles?

The most prevalent and powerful method for the N-vinylation of substituted benzimidazoles is the Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[1][2][3] This method typically involves the reaction of a substituted benzimidazole with a vinyl bromide in the presence of a palladium catalyst, a phosphine ligand, and a base. Other methods that have been explored include copper-catalyzed and iron-catalyzed reactions, as well as greener approaches utilizing microwave assistance or high-temperature water.[2][4][5][6] However, Pd-catalyzed systems have demonstrated the most consistent success for this transformation.[1][2][3]

Q2: What are the key components of a typical Pd-catalyzed N-vinylation reaction?

A typical Palladium-catalyzed N-vinylation reaction consists of the following key components:

  • Substrates: A substituted benzimidazole and a vinyl halide (commonly a vinyl bromide).

  • Catalyst: A palladium source, such as Palladium(II) acetate (Pd(OAc)₂).

  • Ligand: A phosphine ligand, often a biphenyl-based ligand like rac-BINAP, which stabilizes the palladium catalyst and facilitates the reaction.

  • Base: An inorganic base is required to deprotonate the benzimidazole nitrogen. Cesium carbonate (Cs₂CO₃) is commonly used.[1][2]

  • Solvent: An anhydrous aprotic solvent, such as toluene, is typically used to dissolve the reactants and facilitate the reaction at elevated temperatures.[1][2]

Q3: What are some of the major challenges encountered during the N-vinylation of substituted benzimidazoles?

Researchers may encounter several challenges during the N-vinylation of substituted benzimidazoles, including:

  • Low Yields: Achieving high yields can be difficult, and reactions may sometimes only provide trace amounts of the desired product.[2]

  • Side Reactions: The formation of unwanted by-products, such as Schiff bases, can occur, particularly when using substrates with certain functional groups like a 2-amino substituent on the benzimidazole ring.[1][2]

  • Purification Difficulties: Separating the desired N-vinylated product from unreacted starting materials, catalyst residues, and by-products can be challenging and often requires chromatographic techniques.[2]

  • Harsh Reaction Conditions: Some traditional methods may require harsh conditions, which can be a limitation for sensitive substrates.[7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Suggested Solution Supporting Evidence/Rationale
Inactive Catalyst Ensure the palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere. Consider using a pre-catalyst that is more air-stable.Palladium catalysts, particularly in their active form, can be sensitive to air and moisture, leading to decomposition and loss of activity.
Inefficient Base Cesium carbonate (Cs₂CO₃) is a commonly used and effective base.[1][2] Ensure the base is anhydrous and finely powdered for better reactivity. Other bases like potassium carbonate (K₂CO₃) or sodium tert-butoxide (NaOtBu) could be trialed, but their effectiveness may vary depending on the specific substrates.The base plays a crucial role in deprotonating the benzimidazole, making it nucleophilic enough to attack the vinyl halide. The choice of base can significantly impact the reaction rate and yield.
Inappropriate Solvent Anhydrous toluene is a standard solvent for these reactions.[1][2] Ensure the solvent is completely dry, as water can deactivate the catalyst and interfere with the reaction. Other aprotic solvents like dioxane or DMF could be explored, but may require re-optimization of the reaction conditions.The solvent's polarity and boiling point can influence the solubility of the reactants and the reaction temperature, thereby affecting the reaction outcome.
Sub-optimal Temperature Most Pd-catalyzed N-vinylations are run at reflux temperature in toluene (around 110 °C).[2] If the reaction is sluggish, a higher boiling point solvent could be considered, or if side reactions are an issue, a lower temperature might be beneficial, though this could lead to longer reaction times.The reaction temperature is a critical parameter that affects the rate of reaction. Higher temperatures generally lead to faster reactions but can also promote decomposition and side reactions.
Poor Substrate Reactivity Electron-withdrawing groups on the benzimidazole ring can make the nitrogen less nucleophilic and hinder the reaction. In such cases, a more electron-rich phosphine ligand or a more active catalyst system might be required.The electronic properties of the substrates directly influence their reactivity in the catalytic cycle.
Alternative Catalytic Systems While Pd-catalysis is generally the most effective, attempts with CuI catalysis or microwave-assisted synthesis have been reported to yield only trace amounts of product in some cases.[2] However, for specific substrates, exploring other transition metal catalysts like copper or iron could be a viable option.[6][8]Different catalytic systems operate through different mechanisms and may be more suitable for specific substrate combinations.
Problem 2: Formation of Schiff Base By-product

Context: This issue is particularly relevant when using 2-aminobenzimidazole as a substrate. The primary amine can react with aldehyde functionalities that may be present on the vinylating agent.

Solutions:

  • Protection of the Amino Group: If the vinylating agent does not contain a reactive carbonyl group, the formation of a Schiff base is less likely. However, if the vinylating agent has an aldehyde or ketone group, consider protecting the 2-amino group on the benzimidazole with a suitable protecting group prior to the N-vinylation reaction. The protecting group can be removed in a subsequent step.

  • Reaction Condition Optimization: Lowering the reaction temperature or using a less basic reaction medium might disfavor the Schiff base formation, although this could also impact the rate of the desired N-vinylation.

  • Purification: If the Schiff base is formed, careful purification by column chromatography is necessary to isolate the desired N-vinylated product.[2]

Problem 3: Difficulty in Product Purification

Troubleshooting Steps:

  • Initial Work-up: After the reaction, a common work-up procedure involves diluting the reaction mixture with a solvent like THF, filtering through Celite to remove solid residues, and then evaporating the solvent.[1][2] The residue can then be dissolved in a solvent like chloroform and washed with brine to remove water-soluble impurities.[1][2]

  • Column Chromatography: Flash column chromatography is often the most effective method for purifying N-vinylated benzimidazoles.[2] A variety of solvent systems can be used, and the optimal system will depend on the polarity of the product and impurities. Common solvent systems include mixtures of hexane/ethyl acetate or chloroform/diethyl ether.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification technique to obtain highly pure material.

  • Distillation: For liquid products, fractional distillation under reduced pressure can be a viable purification method, especially for removing non-volatile impurities.[9]

Experimental Protocols

General Procedure for Pd-Catalyzed N-Vinylation of Benzimidazole

This protocol is adapted from a reported procedure for the N-vinylation of imidazole and benzimidazole.[1][2]

Materials:

  • Substituted Benzimidazole (1.0 mmol)

  • Vinyl Bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

  • rac-BINAP (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.2 mmol)

  • Anhydrous Toluene (5 mL)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a round-bottomed flask, add the substituted benzimidazole, vinyl bromide, Pd(OAc)₂, rac-BINAP, and Cs₂CO₃.

  • Purge the flask with argon or nitrogen for 5-10 minutes to establish an inert atmosphere.

  • Add anhydrous toluene to the flask via a syringe.

  • Stir the reaction mixture and heat it to reflux temperature (approximately 110 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically run for 20 hours.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with THF (10 mL) and filter through a pad of Celite to remove insoluble salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in chloroform (15 mL) and wash with brine (5 mL).

  • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate or chloroform/diethyl ether).

Quantitative Data Summary

Catalyst SystemBaseSolventTemperatureTime (h)SubstrateProductYield (%)Reference
Pd(OAc)₂ / rac-BINAPCs₂CO₃TolueneReflux20Imidazole3a45[2]
Pd(OAc)₂ / rac-BINAPCs₂CO₃TolueneReflux20Benzimidazole3b27[2]
Pd(OAc)₂ / rac-BINAPCs₂CO₃TolueneReflux202-Aminobenzimidazole527[2]
Pd(OAc)₂ / rac-BINAPCs₂CO₃TolueneReflux202-Aminobenzimidazole6 (Schiff base)37[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Combine Reactants: - Benzimidazole - Vinyl Bromide - Pd(OAc)₂ - rac-BINAP - Cs₂CO₃ prep2 Purge with Inert Gas (Ar or N₂) prep1->prep2 prep3 Add Anhydrous Toluene prep2->prep3 react Heat to Reflux (approx. 110 °C) for 20h prep3->react workup1 Cool to RT react->workup1 workup2 Dilute with THF & Filter through Celite workup1->workup2 workup3 Concentrate workup2->workup3 workup4 Dissolve in CHCl₃ & Wash with Brine workup3->workup4 workup5 Dry & Concentrate workup4->workup5 purify Flash Column Chromatography workup5->purify

Caption: General experimental workflow for the Pd-catalyzed N-vinylation of benzimidazoles.

troubleshooting_workflow start Low or No Product Yield q1 Check Catalyst and Ligand Activity start->q1 s1 Use Fresh/Properly Stored Catalyst and Ligand q1->s1 Inactive q2 Verify Base and Solvent Quality q1->q2 Active s1->q2 s2 Use Anhydrous Base and Solvent q2->s2 Impurities Present q3 Optimize Reaction Temperature q2->q3 High Purity s2->q3 s3 Adjust Temperature (Higher or Lower) q3->s3 Sub-optimal q4 Consider Substrate Reactivity q3->q4 Optimal s3->q4 s4 Modify Ligand or Catalyst System q4->s4 Poor Reactivity end Improved Yield q4->end Good Reactivity s4->end

Caption: Troubleshooting workflow for low product yield in N-vinylation reactions.

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalytic System benz Benzimidazole product N-Vinylbenzimidazole benz->product vinyl Vinyl Bromide vinyl->product pd Pd(OAc)₂ (Catalyst) pd->product Catalyzes ligand rac-BINAP (Ligand) ligand->pd Stabilizes base Cs₂CO₃ (Base) base->benz Activates

Caption: Key components and their roles in the Pd-catalyzed N-vinylation of benzimidazoles.

References

Technical Support Center: Synthesis of 2-Vinyl-4-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Vinyl-4-nitro-1H-benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and logical two-step synthetic route involves:

  • Step 1: Synthesis of 4-nitro-1H-benzimidazole. This is typically achieved through the condensation of 3-nitro-o-phenylenediamine with a one-carbon source like formic acid or triethyl orthoformate.

  • Step 2: N-vinylation of 4-nitro-1H-benzimidazole. The intermediate from Step 1 is then vinylated at one of the nitrogen atoms using a vinylating agent, such as vinyl bromide or potassium vinyltrifluoroborate, often with a palladium or copper catalyst.

Q2: What are the primary challenges and side reactions in this synthesis?

The main challenges include:

  • Step 1 (Benzimidazole Formation): Incomplete cyclization, potential for side reactions if using an aldehyde other than formaldehyde or its equivalent, and purification of the polar nitrobenzimidazole product.

  • Step 2 (N-vinylation):

    • Polymerization: The vinyl product can easily polymerize, especially at elevated temperatures or in the presence of radical initiators.[1]

    • Low Reactivity: The electron-withdrawing nitro group can reduce the nucleophilicity of the benzimidazole nitrogen, potentially slowing down the N-vinylation reaction.[2]

    • Catalyst Deactivation: The catalyst used in the vinylation (e.g., palladium) can be sensitive to impurities and reaction conditions.

    • Formation of Regioisomers: While less common in N-vinylation of benzimidazoles compared to other substitutions, the possibility of vinylation at different positions should be considered, especially if the reaction conditions are not optimized.

Q3: How can I purify the final product, this compound?

Purification of the final product can be challenging due to its potential for polymerization. Common purification techniques include:

  • Column Chromatography: Using a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is a standard method. It's advisable to perform chromatography at room temperature and to use solvents that have been degassed to minimize the risk of polymerization.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purification.[3] Care must be taken to avoid prolonged heating.

  • Use of Polymerization Inhibitors: In some cases, a small amount of a polymerization inhibitor, such as hydroquinone, may be added during workup and purification, provided it does not interfere with subsequent applications.

Troubleshooting Guides

Problem 1: Low or No Yield of 4-nitro-1H-benzimidazole in Step 1
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is heated for a sufficient amount of time, as cyclization can be slow. Monitor the reaction by TLC. - For condensation with formic acid, using a dehydrating agent or a setup that removes water (e.g., Dean-Stark trap) can drive the reaction to completion.
Degradation of Starting Material - 3-nitro-o-phenylenediamine can be sensitive to harsh acidic conditions and high temperatures. Ensure the reaction temperature does not exceed the recommended value.
Impure Starting Materials - Use purified 3-nitro-o-phenylenediamine and a high-purity source of the one-carbon reagent.
Problem 2: Low or No Yield of this compound in Step 2 (N-vinylation)
Possible Cause Suggested Solution
Catalyst Inactivity - Ensure the palladium or copper catalyst is fresh and has been stored under appropriate inert conditions. - Use anhydrous and degassed solvents, as water and oxygen can deactivate the catalyst. - The choice of ligand for the metal catalyst is crucial; ensure the correct ligand is being used for the specific type of vinylation reaction.
Low Nucleophilicity of 4-nitro-1H-benzimidazole - The electron-withdrawing nitro group can make the benzimidazole nitrogen less reactive. A stronger base may be required to deprotonate the benzimidazole and increase its nucleophilicity.[2]
Poor Quality of Vinylating Agent - Use a fresh or properly stored vinylating agent. Vinyl bromide, for instance, is a gas and should be handled with care.
Suboptimal Reaction Temperature - While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and product polymerization. Optimize the temperature carefully.
Problem 3: Product Polymerization During N-vinylation (Step 2)
Possible Cause Suggested Solution
High Reaction Temperature - Run the reaction at the lowest effective temperature.
Extended Reaction Time - Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Presence of Oxygen or Radical Initiators - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents.
Workup and Purification Conditions - Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a moderate temperature. - Consider adding a radical inhibitor (e.g., hydroquinone) to the crude product before purification if compatible with the final application.

Experimental Protocols

Synthesis of 4-nitro-1H-benzimidazole (Step 1)

This protocol is a representative method based on the condensation of o-phenylenediamines with formic acid.

  • To a solution of 3-nitro-o-phenylenediamine (1.0 eq) in formic acid (10-15 eq), add a catalytic amount of a strong acid like HCl.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain 4-nitro-1H-benzimidazole.

Palladium-Catalyzed N-vinylation of 4-nitro-1H-benzimidazole (Step 2)

This protocol is a general procedure for the N-vinylation of benzimidazoles.[4][5][6]

  • In a flame-dried Schlenk flask under an inert atmosphere, combine 4-nitro-1H-benzimidazole (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.05-0.1 eq), and a suitable ligand (e.g., Xantphos, 0.1-0.2 eq).

  • Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq), and the vinylating agent, for example, potassium vinyltrifluoroborate (1.5 eq).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture at 80-110 °C and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature, dilute it with a solvent like ethyl acetate, and filter it through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure at a low temperature.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Yields for the Synthesis of 4-nitro-1H-benzimidazole

EntryOne-Carbon SourceCatalystReaction Time (h)Yield (%)
1Formic AcidHCl385
2Triethyl Orthoformatep-TsOH482
3FormaldehydeNaHSO₃675

Table 2: Hypothetical Outcomes for the N-vinylation of 4-nitro-1H-benzimidazole

EntryCatalyst SystemBaseVinylating AgentTemp (°C)Yield of Vinyl Product (%)Polymer Formation (%)
1Pd(OAc)₂ / XantphosCs₂CO₃Potassium Vinyltrifluoroborate1006510
2CuI / DMEDAK₂CO₃Vinyl Bromide805815
3Pd₂(dba)₃ / P(t-Bu)₃NaOt-BuVinyl Bromide1104530

Visualizations

G cluster_0 Step 1: Synthesis of 4-nitro-1H-benzimidazole cluster_1 Step 2: N-vinylation 3-nitro-o-phenylenediamine 3-nitro-o-phenylenediamine Condensation/Cyclization Condensation/Cyclization 3-nitro-o-phenylenediamine->Condensation/Cyclization Formic Acid Formic Acid Formic Acid->Condensation/Cyclization 4-nitro-1H-benzimidazole 4-nitro-1H-benzimidazole Condensation/Cyclization->4-nitro-1H-benzimidazole Main Reaction Incomplete Cyclization Product Incomplete Cyclization Product Condensation/Cyclization->Incomplete Cyclization Product Side Reaction 4-nitro-1H-benzimidazole_input 4-nitro-1H-benzimidazole N-vinylation Reaction N-vinylation Reaction 4-nitro-1H-benzimidazole_input->N-vinylation Reaction Vinylating Agent Vinylating Agent Vinylating Agent->N-vinylation Reaction This compound This compound N-vinylation Reaction->this compound Main Reaction Polymerization Polymerization This compound->Polymerization Side Reaction

Caption: Synthetic pathway for this compound.

G start Low or No Yield of N-Vinyl Product check_sm Check for unreacted 4-nitro-1H-benzimidazole by TLC start->check_sm sm_present Starting material present? check_sm->sm_present increase_temp_time Increase reaction time or temperature moderately. Check catalyst and reagent quality. sm_present->increase_temp_time Yes no_sm No starting material, but no product. sm_present->no_sm No success Improved Yield increase_temp_time->success check_polymer Check for insoluble polymer in the flask. no_sm->check_polymer polymer_present Polymer present? check_polymer->polymer_present optimize_polymerization Optimize to prevent polymerization: - Lower temperature - Shorter reaction time - Use polymerization inhibitor polymer_present->optimize_polymerization Yes no_polymer No polymer, no product. polymer_present->no_polymer No optimize_polymerization->success decomposition Possible product decomposition. Consider milder reaction conditions. no_polymer->decomposition

Caption: Troubleshooting workflow for low yield in N-vinylation.

References

Technical Support Center: Overcoming Solubility Challenges with 2-Vinyl-4-nitro-1H-benzimidazole in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 2-Vinyl-4-nitro-1H-benzimidazole during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor solubility of this compound?

A1: Benzimidazole derivatives can exhibit limited aqueous solubility due to their aromatic, heterocyclic structure. The presence of a nitro group, while potentially contributing to biological activity, can also decrease solubility in aqueous solutions. The vinyl group may have a modest impact on solubility.

Q2: What are the initial steps to take when encountering solubility issues with this compound?

A2: A systematic approach is recommended. Start with a small-scale solvent screening to identify a suitable solvent or co-solvent system. It is also crucial to visually inspect your solutions for any precipitate.

Q3: Are there any common solvents that are effective for benzimidazole derivatives?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions of many poorly soluble compounds, including benzimidazole derivatives. However, the final concentration of DMSO in your assay should be kept low (typically <1%) to avoid off-target effects. Other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can also be tested.

Q4: How can I improve the aqueous solubility of this compound for my assay?

A4: Several strategies can be employed to enhance aqueous solubility. These include the use of co-solvents, surfactants, cyclodextrins, and pH adjustment.[1][2][3] The choice of method will depend on the specific requirements of your assay.

Q5: What is the role of pH in the solubility of this compound?

A5: Benzimidazoles are weakly basic and their solubility can be influenced by pH. In acidic conditions, the benzimidazole ring can become protonated, potentially increasing its aqueous solubility. It is advisable to determine the pKa of this compound to optimize the buffer pH for your experiments.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of DMSO stock solution in an aqueous buffer.

Possible Causes:

  • The compound has reached its solubility limit in the final aqueous solution.

  • The concentration of the organic co-solvent (DMSO) is not sufficient to maintain solubility at the desired final concentration.

Troubleshooting Steps:

  • Reduce Final Concentration: Determine the maximum soluble concentration of the compound in your final assay buffer by serial dilution.

  • Increase Co-solvent Concentration: If your assay allows, you can try to increase the percentage of the organic co-solvent. However, be mindful of potential solvent effects on your biological system.

  • Use a Different Co-solvent: Test other water-miscible organic solvents such as ethanol or DMF.

  • Employ Solubilizing Excipients: Consider the addition of solubilizing agents to your aqueous buffer.

Issue 2: Inconsistent results in biological assays, potentially due to poor solubility.

Possible Causes:

  • Micro-precipitation of the compound, leading to variations in the effective concentration.

  • Adsorption of the compound to plasticware.

Troubleshooting Steps:

  • Visual Inspection: Before use, carefully inspect all solutions containing the compound for any signs of precipitation, even a faint haze.

  • Sonication: Briefly sonicate the solution before use to help dissolve any small, invisible precipitates.

  • Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, can help prevent precipitation and reduce adsorption to surfaces.[1]

  • Particle Size Reduction: For suspension formulations, reducing the particle size can increase the dissolution rate.[1]

Data Presentation

Table 1: Example of a Solvent Screening for this compound

SolventSolubility (mg/mL) at 25°C (Hypothetical Data)Observations
Water< 0.01Insoluble
PBS (pH 7.4)< 0.01Insoluble
Ethanol5Soluble with warming
Methanol2Moderately soluble
DMSO> 50Freely soluble
DMF> 50Freely soluble

Table 2: Effect of Co-solvents on Aqueous Solubility (Hypothetical Data)

Aqueous SystemCo-solvent (%)Solubility (µg/mL)
PBS (pH 7.4)0< 1
PBS (pH 7.4)1% DMSO5
PBS (pH 7.4)5% DMSO25
PBS (pH 7.4)1% Ethanol3

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Weigh an accurate amount of this compound.

  • Add a sufficient volume of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex and, if necessary, sonicate briefly in a water bath to ensure complete dissolution.

  • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container.

Protocol 2: Method for Improving Aqueous Solubility using a Co-solvent System

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • For your experiment, first add the required volume of the DMSO stock solution to your assay medium.

  • Immediately vortex or mix thoroughly to ensure rapid dispersion and minimize the risk of precipitation.

  • Ensure the final concentration of DMSO in the assay does not exceed a level that affects your experimental system (typically below 1%).

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_solubility Solubility Troubleshooting cluster_enhancement Enhancement Strategies start Start with solid this compound stock Prepare high-concentration stock in organic solvent (e.g., DMSO) start->stock dilution Dilute in aqueous buffer stock->dilution check Precipitation? dilution->check proceed Proceed with assay check->proceed No troubleshoot Implement Solubility Enhancement Strategy check->troubleshoot Yes cosolvent Use co-solvents troubleshoot->cosolvent surfactant Add surfactants troubleshoot->surfactant cyclodextrin Use cyclodextrins troubleshoot->cyclodextrin ph_adjust Adjust pH troubleshoot->ph_adjust

Caption: Experimental workflow for addressing solubility issues.

signaling_pathway_placeholder compound This compound target Target Protein compound->target Binds to / Modulates downstream1 Downstream Effector 1 target->downstream1 Activates / Inhibits downstream2 Downstream Effector 2 target->downstream2 Activates / Inhibits response Cellular Response downstream1->response downstream2->response

Caption: A generalized signaling pathway for illustrative purposes.

References

troubleshooting guide for spectroscopic analysis of nitro compounds

Author: BenchChem Technical Support Team. Date: November 2025

A technical support center with troubleshooting guides and FAQs for the spectroscopic analysis of nitro compounds.

General Sample Preparation FAQs

Q1: What are the best practices for preparing nitro compound samples for spectroscopic analysis to avoid interferences?

A1: Proper sample preparation is crucial for accurate spectroscopic analysis and to avoid interferences.[1][2] Key considerations include ensuring sample homogeneity, using appropriate dissolution and extraction techniques, and preventing contamination.[2] For solid samples, techniques like grinding, milling, and pelletizing can ensure homogeneity.[2] For analyses like ICP-MS, complete dissolution of solid samples, accurate dilution, and filtration to remove particles are necessary.[2] When dealing with trace organic pollutants or nitroaromatic explosives from aqueous samples, techniques like Solid-Phase Microextraction (SPME) can be effective.[1] It is also critical to document every preparation step to ensure reproducibility and trace potential sources of error.[2]

Q2: My nitro compound is unstable and potentially explosive. What precautions should I take during sample preparation?

A2: Many nitro compounds are thermodynamically unstable and can be explosive.[3] Saturated nitro compounds, like nitroalkanes, are particularly unstable and may detonate during analysis.[4] Therefore, handling these compounds requires extreme care. Always work with small quantities and use appropriate personal protective equipment (PPE). Avoid conditions that can trigger decomposition, such as heat, shock, or friction. When preparing samples, use gentle methods and avoid vigorous grinding or heating. It's advisable to consult safety data sheets (SDS) and relevant literature for the specific compound you are handling.

UV-Vis Spectroscopy Troubleshooting

Q1: The absorbance reading for my nitro compound is too high and the peak is flattened. What is the problem?

A1: A flattened peak at a high absorbance value typically indicates that the sample is too concentrated.[5] According to the Beer-Lambert Law, absorbance is linearly proportional to concentration, but this relationship breaks down at very high concentrations, leading to non-linearity and inaccurate readings.[6] To resolve this, dilute the sample to a concentration that results in an absorbance reading within the optimal range of your spectrophotometer (typically below 2 AU).[5]

Q2: The λmax (wavelength of maximum absorbance) of my nitro compound has shifted unexpectedly. Why is this happening?

A2: Shifts in λmax can be caused by several factors, including changes in solvent polarity, pH, or the presence of multiple nitro groups. For example, the B-band of nitrobenzene shifts from 252 nm in hexane to about 266 nm in neutral water and 287.5 nm in concentrated sulfuric acid.[7] The addition of multiple nitro groups to an aromatic ring can also cause a blue shift (a shift to a shorter wavelength).[8][9] Steric hindrance can also play a role; for instance, in 2-nitrotoluene, the ortho-position of the nitro group relative to the methyl group forces the nitro group out of plane, decreasing the energy of the charge transfer state and affecting the absorption intensity.[8]

Q3: I'm seeing unexpected peaks or a noisy baseline in my UV-Vis spectrum. What's the likely source?

A3: Unexpected peaks are often due to contamination in the sample, solvent, or cuvette.[10] Ensure all glassware is scrupulously clean and use high-purity solvents. A noisy baseline or fluctuating readings can be caused by instrument issues like an aging deuterium or tungsten lamp, voltage instability, or high humidity.[11] If the sample appears hazy or contains suspended particles, this will scatter light and lead to inaccurate, high absorbance readings.[5] In such cases, centrifuging or filtering the sample may be necessary to obtain a clear solution.[5]

Typical UV-Vis Absorption Data for Nitro Compounds
Class of Nitro CompoundTypical λmax Range (nm)Notes
Nitroalkanes~270-280 (n → π)Weak absorption.[3]
Nitroaromatics (e.g., Nitrobenzene)~250-270 (π → π)Intensity and position are solvent-dependent.[7]
Dinitroaromatics~210-240The addition of more nitro groups can cause a blue shift.[8][9]
NitrophenolsVaries with pHThe phenolate form in basic solutions absorbs at a longer wavelength.[12]

Infrared (IR) Spectroscopy Troubleshooting

Q1: I'm having trouble identifying the characteristic nitro group peaks in my IR spectrum. What should I look for?

A1: The nitro group (NO₂) is readily identifiable in IR spectra due to two strong and characteristic stretching vibrations.[4] Look for a pair of intense peaks resulting from the asymmetric and symmetric stretching of the N-O bonds.[4][13] These bands are typically easy to spot.[4]

  • Asymmetric Stretch: ~1550-1475 cm⁻¹

  • Symmetric Stretch: ~1365-1290 cm⁻¹

The exact positions can vary depending on whether the compound is aliphatic or aromatic.[14][15] Aromatic nitro compounds usually have both absorptions at roughly equal intensity, while for aliphatic nitro compounds, the lower-frequency band has less intensity.[13]

Q2: The nitro group peaks are overlapping with other signals. How can I resolve this?

A2: Overlapping bands can make interpretation difficult.[16] The symmetric stretching peak around 1350 cm⁻¹ can sometimes overlap with methyl group umbrella modes.[4] If you suspect overlapping peaks, consider using spectral deconvolution techniques if your software allows it.[16] Also, comparing your spectrum to a library of known nitro compounds can be very helpful.[17] If you are trying to confirm the reduction of a nitro group to an amine, look for the disappearance of the strong NO₂ peaks and the appearance of N-H stretching bands (typically two bands for a primary amine) in the 3500-3300 cm⁻¹ region.[18]

Q3: Why can't I determine the substitution pattern on my nitro-substituted aromatic ring using the typical C-H bending bands?

A3: The strong electron-withdrawing nature of the nitro group significantly scrambles the electronic structure of the benzene ring.[4] This interaction often makes the standard rules for interpreting out-of-plane C-H bending bands (which are typically used to determine the substitution pattern on a benzene ring) unreliable for nitro-substituted aromatics.[4] Therefore, you may need to rely on other techniques, like NMR spectroscopy, to confidently determine the substitution pattern.[4]

Characteristic IR Frequencies for Nitro Compounds
VibrationAliphatic Nitro Compounds (cm⁻¹)Aromatic Nitro Compounds (cm⁻¹)Intensity
Asymmetric N-O Stretch~15501550-1475Strong[15]
Symmetric N-O Stretch~13651360-1290Strong[15]
C-N Stretch(Varies)(Varies)Medium
NO₂ Scissoring Bend890-835890-835Medium[4]

General IR Troubleshooting Workflow

IR_Troubleshooting start Obtain IR Spectrum check_peaks Look for strong, sharp peaks at ~1550 cm⁻¹ and ~1350 cm⁻¹ start->check_peaks peaks_present Nitro Group Likely Present check_peaks->peaks_present Yes peaks_absent Nitro Group Likely Absent check_peaks->peaks_absent No check_overlap Are peaks overlapping with other functional groups? peaks_present->check_overlap no_overlap Interpretation is straightforward. Confirm with fingerprint region. check_overlap->no_overlap No yes_overlap Use deconvolution or compare with spectral libraries. Consider NMR for confirmation. check_overlap->yes_overlap Yes

Caption: A workflow for identifying nitro groups and troubleshooting IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Q1: The proton signals for my nitroaromatic compound are shifted further downfield than expected. Why?

A1: The nitro group is a strong electron-withdrawing group. Through resonance, it withdraws electron density from the aromatic ring, particularly at the ortho and para positions.[19] This "deshielding" effect causes the protons at these positions to experience a stronger effective magnetic field, resulting in a shift to a higher chemical shift (downfield).[19] For nitrobenzene, the ortho protons (H2/H6) are the most deshielded, followed by the para proton (H4), and then the meta protons (H3/H5).[20]

Q2: The ¹³C NMR spectrum of my nitrobenzene derivative shows an unusual chemical shift order. Is this normal?

A2: Yes, this is a known phenomenon. While in ¹H NMR of nitrobenzene the chemical shift order is ortho > para > meta, in ¹³C NMR the order is often ipso > para > meta > ortho.[20] This counterintuitive result is because ¹³C chemical shifts are dominated by the paramagnetic shielding term, which is more complex than the diamagnetic term that governs simple electron density arguments.[20] Therefore, qualitative arguments based on electron density that work well for ¹H NMR do not always apply to ¹³C NMR.[20]

Q3: I'm having trouble getting a good integral for my signals. What acquisition parameters should I use?

A3: For routine, semi-quantitative ¹H spectra where integral accuracy is important, a good compromise for acquisition parameters is a 4-second acquisition time, no relaxation delay, and a 45° pulse width.[21] This setup provides a strong signal-to-noise ratio while maintaining greater than 95% integral accuracy for many small to medium-sized molecules.[21] Using a 90° pulse may reduce accuracy for some protons.[21]

Typical NMR Chemical Shifts for Nitro Compounds
NucleusPositionTypical Chemical Shift (δ, ppm)Notes
¹Hα to -NO₂ (Aliphatic)4.0 - 4.4[14]
¹HOrtho to -NO₂ (Aromatic)8.1 - 8.3Highly deshielded due to resonance and inductive effects.[20]
¹HMeta to -NO₂ (Aromatic)7.5 - 7.6Less affected by resonance.[20]
¹HPara to -NO₂ (Aromatic)7.6 - 7.8Deshielded by resonance.[20]
¹³CIpso to -NO₂ (Aromatic)~148
¹³COrtho to -NO₂ (Aromatic)~123Shielded compared to meta and para carbons.[20]
¹³CMeta to -NO₂ (Aromatic)~129[20]
¹³CPara to -NO₂ (Aromatic)~134[20]

Mass Spectrometry (MS) Troubleshooting

Q1: I'm not observing the molecular ion peak for my nitroaromatic compound. What are the common fragmentation pathways?

A1: Nitroaromatic compounds often undergo extensive fragmentation, and the molecular ion (M⁺) peak can be weak or absent, especially with hard ionization techniques like Electron Impact (EI).[22] Common fragmentation pathways depend on the compound's structure but frequently involve the nitro group.[23]

  • Loss of NO₂: A neutral loss of 46 Da is very common.[23]

  • Loss of NO: A neutral loss of 30 Da can also occur.[23]

  • Rearrangement and other losses: Fragmentation can also involve rearrangements, decarbonylation of the benzene ring, and other complex pathways, sometimes leading to distonic radical anions in negative ion mode.[23] For nitroalkanes, fragmentation can occur via loss of the NO₂⁻ anion or a neutral loss of HNO₂.[24]

Q2: I'm seeing unexpected adduct ions in my ESI-MS spectrum. What are common adducts for nitro compounds?

A2: Adduct formation is common in soft ionization techniques like Electrospray Ionization (ESI) and helps in identifying the molecular ion.[25] For nitro compounds, especially in negative ion mode, adducts with reagent ions like NO₂⁻ and NO₃⁻ can be observed.[26] In positive ion mode, common adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) can form, often from unintentional contaminants in glassware or solvents.[25] Some functionalized nitrates, such as hydroxyl and ketonitrates, have a high affinity for NO⁺, leading to the formation of [R–NO]⁺ adducts.[27]

Q3: My nitro compound is not ionizing efficiently in ESI-MS. What can I do?

A3: Many nitroaromatic compounds are neutral and may lack sufficient ionization efficiency for sensitive detection.[28] If you are struggling with sensitivity, two approaches can be explored. The first is chemical derivatization, where the nitro group is reduced to an amine (-NH₂), which is much more readily ionizable.[28] A general procedure involves dissolving the sample, adding a reducing agent like zinc dust, and shaking for about 20 minutes before LC-MS analysis.[28] The second approach is to use coordination ion spray-mass spectrometry to convert the neutral analyte into a charged complex.[28]

Common MS Fragmentation Patterns for Nitro Compounds
Parent IonFragmentation PathwayNeutral Loss / Fragment IonNotes
[M]⁺˙ or [M-H]⁻Loss of nitro group[M-NO₂]Common for many nitro compounds.[23]
[M]⁺˙ or [M-H]⁻Loss of nitric oxide[M-NO]Often precedes decarbonylation of the ring.[23]
Nitroalkane [M-H]⁻Loss of nitrous acid[M-HNO₂]A primary pathway for nitroalkanes.[24]
Nitroalkane [M-H]⁻Loss of nitrite anionNO₂⁻Another key pathway for nitroalkanes.[24]
Dinitrobenzoic acidThermal Decarboxylation[M-CO₂]Can occur in the ion source before ionization.[23]

Nitroaromatic Fragmentation Logic

MS_Fragmentation MI Molecular Ion [M]+• or [M-H]- loss_NO2 Loss of •NO₂ (46 Da) MI->loss_NO2 loss_NO Loss of •NO (30 Da) MI->loss_NO rearrangement Rearrangement (ortho effects) MI->rearrangement fragment1 [M-NO₂] Fragment loss_NO2->fragment1 fragment2 [M-NO] Fragment loss_NO->fragment2 fragment3 Other Fragments (e.g., [M-CO]) fragment2->fragment3

Caption: Common fragmentation pathways for nitroaromatic compounds in mass spectrometry.

References

enhancing the stability of 2-Vinyl-4-nitro-1H-benzimidazole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2-Vinyl-4-nitro-1H-benzimidazole in solution during their experiments. The information is based on established principles of chemical stability and data from related benzimidazole derivatives.

Troubleshooting Guide

Users encountering stability issues with this compound solutions can refer to the following guide for potential causes and recommended actions.

IssuePotential Cause(s)Recommended Actions
Rapid degradation of the compound in aqueous solution. Hydrolysis: The benzimidazole ring may be susceptible to hydrolytic cleavage, especially at non-optimal pH.Adjust the pH of the solution. For similar benzimidazole derivatives, maximum stability has been observed around pH 4.8.[1] Prepare fresh solutions before use.
Discoloration or precipitation upon exposure to light. Photodegradation: The nitroaromatic and vinyl functional groups can be sensitive to light, leading to photochemical reactions.Protect the solution from light by using amber vials or covering the container with aluminum foil. Work in a dimly lit environment when possible.
Loss of potency in solutions stored at room temperature or elevated temperatures. Thermal Degradation: Elevated temperatures can accelerate the degradation of nitro-substituted benzimidazoles.Store stock solutions and experimental samples at reduced temperatures (e.g., 4°C or -20°C). Avoid prolonged exposure to high temperatures during experiments.
Inconsistent analytical results or appearance of unknown peaks in chromatograms. Oxidative Degradation: The benzimidazole ring and the vinyl group can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.De-gas solvents before preparing solutions. Consider purging the solution with an inert gas (e.g., nitrogen or argon). Avoid sources of peroxide contamination.
Precipitation of the compound from solution. Poor Solubility: The compound may have limited solubility in the chosen solvent system, leading to precipitation over time or with temperature changes.Optimize the solvent system. Consider the use of co-solvents. Determine the solubility of the compound at different temperatures.

Frequently Asked Questions (FAQs)

1. What are the likely degradation pathways for this compound in solution?

Based on the functional groups present, the following degradation pathways are plausible:

  • Hydrolysis: The benzimidazole ring could undergo hydrolytic opening, particularly under acidic or basic conditions.

  • Oxidation: The vinyl group and the benzimidazole ring are potential sites for oxidation. This can lead to the formation of epoxides, aldehydes, or ketones at the vinyl group, and oxidative cleavage of the imidazole ring.

  • Photodegradation: Exposure to UV light can induce polymerization of the vinyl group or reactions involving the nitroaromatic system, such as the formation of nitro-nitrite isomers.[2]

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially under reducing conditions.

A proposed logical relationship for investigating degradation pathways is outlined below:

cluster_stress Forced Degradation Studies cluster_analysis Analytical Monitoring cluster_outcomes Data Interpretation Acid_Hydrolysis Acid Hydrolysis HPLC_UPLC HPLC/UPLC-UV Acid_Hydrolysis->HPLC_UPLC Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->HPLC_UPLC Oxidation Oxidation (e.g., H2O2) Oxidation->HPLC_UPLC Photolysis Photolysis (UV/Vis Light) Photolysis->HPLC_UPLC Thermolysis Thermal Stress Thermolysis->HPLC_UPLC LC_MS LC-MS/MS HPLC_UPLC->LC_MS Degradation_Kinetics Determine Degradation Kinetics HPLC_UPLC->Degradation_Kinetics Identify_Degradants Identify Degradation Products LC_MS->Identify_Degradants Elucidate_Pathways Elucidate Degradation Pathways Identify_Degradants->Elucidate_Pathways

Figure 1: Logical workflow for investigating degradation pathways.

2. What is the recommended pH for preparing aqueous solutions of this compound?

While specific data for this compound is not available, a study on a related benzimidazole derivative, ricobendazole, showed a V-shaped pH-rate profile for hydrolysis with maximum stability observed at pH 4.8.[1] It is recommended to perform a pH stability profile for your specific compound, but starting in a slightly acidic buffer (pH 4-5) may be a good initial approach to minimize hydrolytic degradation.

3. How should stock solutions be stored to ensure long-term stability?

For long-term storage, it is advisable to:

  • Store solutions at low temperatures, such as -20°C or -80°C.

  • Protect solutions from light by using amber vials or other light-blocking containers.

  • Use a suitable organic solvent in which the compound is highly soluble and stable.

  • Consider storing the compound as a dry powder and preparing fresh solutions as needed.

4. What analytical methods are suitable for a stability-indicating assay?

A stability-indicating assay must be able to separate the intact drug from its degradation products. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with UV detection are common techniques. For identification of degradation products, coupling the liquid chromatography system to a mass spectrometer (LC-MS/MS) is highly recommended.[3][4][5]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC or UPLC system with UV detector

  • LC-MS/MS system for peak identification

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution in a transparent vial to a photostability chamber (ICH Q1B option 2) for a specified duration.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a validated HPLC or UPLC method.

    • Analyze samples showing significant degradation by LC-MS/MS to identify the mass of the degradation products.

The experimental workflow for a forced degradation study is depicted below:

Stock_Solution Prepare 1 mg/mL Stock Solution Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stress_Conditions Sampling Sample at Time Intervals Stress_Conditions->Sampling Neutralization_Dilution Neutralize (if needed) and Dilute Sampling->Neutralization_Dilution Analysis Analyze by HPLC/UPLC-UV Neutralization_Dilution->Analysis Identification Identify Degradants by LC-MS/MS Analysis->Identification

Figure 2: Experimental workflow for a forced degradation study.

Protocol 2: pH Stability Profile

Objective: To determine the effect of pH on the stability of this compound in aqueous solution.

Materials:

  • This compound stock solution

  • A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate buffers)

  • HPLC or UPLC system with UV detector

Methodology:

  • Prepare a series of buffered solutions at different pH values (e.g., pH 2, 4, 7, 9, 10).

  • Add a small aliquot of the concentrated stock solution of this compound to each buffered solution to achieve a final concentration of 50 µg/mL.

  • Incubate the solutions at a constant temperature (e.g., 40°C).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each pH solution.

  • Immediately analyze the samples by HPLC or UPLC to determine the remaining concentration of the parent compound.

  • Plot the logarithm of the remaining concentration versus time for each pH to determine the pseudo-first-order degradation rate constant (k).

  • Plot the log(k) versus pH to generate the pH-rate profile.

The logical relationship for determining pH stability is as follows:

Start Prepare Solutions at Various pH Incubate Incubate at Constant Temperature Start->Incubate Sample Sample at Time Points Incubate->Sample Analyze Analyze by HPLC/UPLC Sample->Analyze Calculate Calculate Rate Constants (k) Analyze->Calculate Plot Plot log(k) vs. pH Calculate->Plot Determine Determine pH of Maximum Stability Plot->Determine

Figure 3: Logical relationship for pH stability profiling.

References

Validation & Comparative

comparing the biological activity of 2-Vinyl-4-nitro-1H-benzimidazole with other nitroimidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the biological activity of several nitroimidazole compounds. It is intended for informational purposes for a scientific audience. The specific compound of interest, 2-Vinyl-4-nitro-1H-benzimidazole, is not included in the quantitative analysis due to the absence of publicly available experimental data at the time of this publication.

Introduction

Nitroimidazole compounds are a critical class of antimicrobial and antiparasitic agents characterized by a nitro group attached to an imidazole ring. Their mechanism of action generally involves the intracellular reduction of the nitro group in anaerobic bacteria and certain protozoa, leading to the formation of cytotoxic radical anions that induce DNA damage and cell death. This guide compares the in vitro biological activity of established nitroimidazole drugs—metronidazole, tinidazole, and benznidazole—and discusses the broader context of nitro-substituted benzimidazole derivatives. While data on the specific compound this compound is unavailable, this comparison provides a baseline for evaluating the potential of novel nitro-heterocyclic compounds.

Mechanism of Action: A Unified Pathway

The biological activity of nitroimidazoles is contingent upon the reductive activation of their nitro group. This process is specific to anaerobic or microaerophilic organisms that possess the necessary low redox potential and enzymatic machinery, such as ferredoxin or nitroreductases.

Nitroimidazole Nitroimidazole Anaerobic_Cell Anaerobic Cell Nitroimidazole->Anaerobic_Cell Passive Diffusion Nitro_Radical Nitro Radical Anion Anaerobic_Cell->Nitro_Radical Nitroreductase (Low Redox Potential) DNA_Damage DNA Strand Breakage Nitro_Radical->DNA_Damage Interaction with DNA Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: General mechanism of action for nitroimidazole antimicrobial agents.

Comparative In Vitro Biological Activity

The following tables summarize the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for metronidazole, tinidazole, and benznidazole against various pathogens. These values are indicative of the compounds' potency.

Table 1: Antibacterial Activity of Nitroimidazoles (MIC in µg/mL)

CompoundBacteroides fragilisClostridium difficileReference Organism(s)
Metronidazole ≤8.0[1]0.25 - 1.0ATCC 25285
Tinidazole 0.1 - 6.2[2]0.25 - 2.0ATCC 25285
Benznidazole Not routinely used for antibacterial purposesNot routinely used for antibacterial purposesN/A

Table 2: Antiparasitic Activity of Nitroimidazoles (IC50 in µM)

CompoundTrichomonas vaginalisGiardia lambliaTrypanosoma cruzi (Amastigote)
Metronidazole <2.0 (Susceptible)[3]-Not a primary treatment
Tinidazole <2.0 (Susceptible)[3]0.03 - 0.29[2]-
Benznidazole --2.44 - 8.36[4]

Note on Nitrobenzimidazoles: While quantitative data for this compound is unavailable, studies on other nitro-substituted benzimidazoles have reported a broad spectrum of biological activities, including antimicrobial, anthelmintic, and even vasorelaxant properties. For instance, some 5-nitro-benzimidazole derivatives have shown anthelmintic activity, and various 2-substituted nitrobenzimidazoles have been synthesized and evaluated for their antimicrobial potential against a range of bacteria. However, direct comparison of potency with the established nitroimidazoles is not possible without specific MIC or IC50 values.

Experimental Protocols

The data presented in this guide are typically generated using standardized in vitro assays. Below are generalized methodologies for determining MIC and IC50 values.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[5][6]

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Serial_Dilution Serial Dilution of Antimicrobial Agent Inoculation Inoculate Dilutions with Bacteria Serial_Dilution->Inoculation Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubate Incubate at 37°C for 16-20 hours Inoculation->Incubate Visual_Inspection Visually Inspect for Turbidity (Growth) Incubate->Visual_Inspection MIC_Determination MIC = Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[7]

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the microbial suspension. A growth control (no antimicrobial) and a sterility control (no inoculum) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).[5]

Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 is the concentration of a drug that is required for 50% inhibition of a biological process in vitro, such as the proliferation of parasites.

Methodology:

  • Cell Culture: Host cells (e.g., Vero cells) are seeded in 96-well plates and infected with the parasite (e.g., Trypanosoma cruzi amastigotes).

  • Compound Addition: A range of concentrations of the test compound is added to the infected cell cultures.

  • Incubation: The plates are incubated for a specific period (e.g., 48-96 hours) to allow for parasite proliferation and drug action.

  • Quantification of Parasite Viability: Parasite viability is assessed using various methods, such as staining with a DNA-intercalating dye (e.g., SYBR Green) or a metabolic assay (e.g., MTT assay).[8]

  • IC50 Calculation: The percentage of inhibition for each drug concentration is calculated relative to an untreated control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Conclusion

Metronidazole and tinidazole demonstrate potent activity against a range of anaerobic bacteria and protozoa. Benznidazole is a key therapeutic agent for Chagas disease, caused by Trypanosoma cruzi. The biological activity of these compounds is fundamentally linked to the reductive activation of their nitro group, a mechanism that is a cornerstone of their selective toxicity.

While the specific biological activity of this compound remains to be elucidated through experimental studies, the broader class of nitrobenzimidazoles represents a promising area for the discovery of new therapeutic agents. Future research should focus on the synthesis and in vitro evaluation of this and related compounds to determine their potential as antimicrobial or antiparasitic drugs. The methodologies outlined in this guide provide a standardized framework for such investigations.

References

Validating the Molecular Structure of 2-Vinyl-4-nitro-1H-benzimidazole: A Comparative Guide to Crystallographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of methodologies for validating the structure of 2-Vinyl-4-nitro-1H-benzimidazole. While single-crystal X-ray crystallography stands as the definitive method for structural elucidation, its application is contingent on the successful growth of high-quality crystals. Consequently, alternative spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for structural confirmation, especially when suitable crystals cannot be obtained. This document outlines the experimental protocols for these techniques and presents a comparative analysis of the data they provide, using data from analogous compounds to infer the expected results for the target molecule.

Structural Validation Methodologies: A Head-to-Head Comparison

The validation of this compound's structure relies on a combination of techniques that each provide unique and complementary information. X-ray crystallography offers a direct visualization of the atomic arrangement in the solid state, while NMR and IR spectroscopy probe the molecular structure in solution and provide information about the chemical environment of atoms and functional groups, respectively.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1]Unambiguous determination of molecular structure and stereochemistry.[2]Requires a suitable single crystal, which can be difficult to grow.[3] Provides information on the solid-state conformation only.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment, connectivity, and spatial proximity of atoms (¹H, ¹³C).Provides detailed structural information in solution, which is often more biologically relevant.[4][5][6] Can study dynamic processes.[7]Does not provide a direct 3D structure without complex experiments (e.g., NOESY) and computational modeling.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule based on their characteristic vibrational frequencies.Fast, simple, and requires only a small amount of sample. Provides a "fingerprint" of the molecule.Provides limited information about the overall molecular structure and connectivity.

Experimental Protocols

Single-Crystal X-ray Crystallography

This protocol describes the general steps for determining the crystal structure of a small organic molecule like this compound.

a) Crystal Growth: The primary and often most challenging step is to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[8] Common methods include:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[8]

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant into the solution reduces the solubility of the compound, promoting crystal growth.

  • Cooling: A saturated solution is slowly cooled to induce crystallization.

b) Data Collection: A suitable crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer.[1] The crystal is cooled (typically to 100 K) to reduce thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[1]

c) Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. This yields an initial electron density map, from which the positions of the atoms are determined. The structural model is then refined by least-squares methods against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

a) Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

b) Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H NMR and ¹³C NMR spectra are acquired. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

c) Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals in the spectra are analyzed to determine the structure of the molecule.

Infrared (IR) Spectroscopy

a) Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

b) Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

c) Data Analysis: The positions and intensities of the absorption bands are correlated with the vibrational frequencies of the functional groups present in the molecule.

Comparative Data Analysis

Since no experimental data for this compound is publicly available, the following tables present expected data based on the analysis of similar compounds reported in the literature.

Table 1: Expected ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Data is estimated based on known values for benzimidazole, vinyl, and nitro-substituted derivatives.[9][10][11][12][13]

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
NH~13.0 (broad s)-
H5~8.4 (d)~120.0
H6~7.8 (t)~125.0
H7~8.0 (d)~115.0
Vinyl CH~7.0 (dd)~130.0
Vinyl CH₂~6.0 (d), ~5.5 (d)~120.0
C2-~150.0
C4-~145.0 (due to NO₂)
C3a-~140.0
C7a-~135.0
Table 2: Expected IR Absorption Bands for this compound

Data is estimated based on known values for benzimidazole and nitro compounds.[14][15][16][17]

Wavenumber (cm⁻¹) Vibration Functional Group
3100-3000N-H stretchBenzimidazole NH
1640-1620C=C stretchVinyl group
1600-1580C=N stretchImidazole ring
1550-1500Asymmetric NO₂ stretchNitro group
1350-1300Symmetric NO₂ stretchNitro group
~990 and ~910=C-H bendVinyl group

Visualizing the Workflow and Logic

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure 3D Crystal Structure structure_solution->final_structure

validation_logic cluster_methods Validation Methods cluster_data Derived Information target This compound (Putative Structure) xray X-ray Crystallography target->xray nmr NMR Spectroscopy (¹H, ¹³C, 2D) target->nmr ir IR Spectroscopy target->ir xray_data 3D Atomic Coordinates, Bond Lengths/Angles xray->xray_data nmr_data Atom Connectivity, Chemical Environment nmr->nmr_data ir_data Functional Groups ir->ir_data validated_structure Validated Structure xray_data->validated_structure nmr_data->validated_structure ir_data->validated_structure

Conclusion

The definitive structural validation of this compound would be achieved through single-crystal X-ray crystallography. This technique provides an unambiguous three-dimensional model of the molecule. However, in the absence of suitable crystals, a combination of NMR and IR spectroscopy serves as a robust alternative for confirming the molecular structure. By comparing the expected spectroscopic data, derived from known benzimidazole derivatives, with experimentally obtained spectra, researchers can gain a high degree of confidence in the synthesized structure. This integrated approach, leveraging the strengths of multiple analytical techniques, is fundamental to modern chemical and pharmaceutical research.

References

A Comparative Analysis of Synthetic Strategies for 2-Vinyl-4-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

This guide provides a comparative study of plausible synthetic routes for 2-Vinyl-4-nitro-1H-benzimidazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the absence of a directly reported synthesis for this specific molecule in the reviewed literature, this document outlines and compares three logical synthetic pathways based on established benzimidazole chemistry. The comparison focuses on reaction yields, conditions, and the nature of the required precursors.

The primary starting material for the proposed routes is 3-nitro-1,2-phenylenediamine, which can be synthesized in high yield from 2,6-dinitroaniline. A well-documented procedure for this initial step involves the partial reduction of 2,6-dinitroaniline using sodium sulfide and sodium bicarbonate in an aqueous medium, consistently affording yields of up to 99%[1].

Comparative Overview of Proposed Synthetic Routes

The three proposed synthetic routes to this compound are:

  • Route 1: Direct condensation of 3-nitro-1,2-phenylenediamine with acrylic acid.

  • Route 2: A multi-step approach involving the synthesis of 2-methyl-4-nitro-1H-benzimidazole followed by a condensation reaction to form the vinyl group.

  • Route 3: A pathway centered on a Wittig reaction from a 2-formyl-4-nitro-1H-benzimidazole intermediate.

The following table summarizes the key quantitative data for each proposed route, based on typical yields for analogous reactions found in the literature.

Parameter Route 1: Direct Condensation Route 2: From 2-Methyl Intermediate Route 3: Wittig Reaction
Starting Material 3-nitro-1,2-phenylenediamine, Acrylic Acid3-nitro-1,2-phenylenediamine, Acetic Acid3-nitro-1,2-phenylenediamine, Glyoxylic Acid
Key Intermediates None2-methyl-4-nitro-1H-benzimidazole4-nitro-1H-benzimidazole-2-carbaldehyde
Number of Steps 122
Overall Estimated Yield ModerateModerate to HighModerate
Reaction Conditions Acid catalysis, high temperatureStep 1: Acid catalysis; Step 2: Base, AldehydeStep 1: Mild condensation; Step 2: Strong base, Phosphonium ylide

Experimental Protocols

Synthesis of 3-nitro-1,2-phenylenediamine (Common Precursor)

A suspension of 2,6-dinitroaniline (0.055 mol) in water (200 mL) is heated to 60°C with stirring. A solution of sodium sulfide (14 g, anhydrous) and sodium bicarbonate (14 g) in water (300 mL) is then added. The reaction mixture is stirred at 70-75°C for one hour and then allowed to cool. The resulting deep red crystals are collected by filtration, washed with cold water, and dried to yield 3-nitro-1,2-phenylenediamine. Recrystallization from toluene can be performed for further purification[1].

Route 1: Direct Condensation with Acrylic Acid

3-nitro-1,2-phenylenediamine is reacted with acrylic acid in the presence of a dehydrating agent and an acid catalyst, such as polyphosphoric acid (PPA) or a strong mineral acid. The mixture is heated to promote the condensation and cyclization to form the benzimidazole ring directly bearing the vinyl group at the 2-position. The product is then isolated and purified by standard methods.

Route 2: From 2-Methyl-4-nitro-1H-benzimidazole
  • Step 1: Synthesis of 2-methyl-4-nitro-1H-benzimidazole: 3-nitro-1,2-phenylenediamine is condensed with glacial acetic acid, typically under reflux conditions with a catalytic amount of a strong acid[2]. The product, 2-methyl-4-nitro-1H-benzimidazole, is isolated upon cooling and neutralization.

  • Step 2: Vinylation via Condensation: The 2-methyl group of 2-methyl-4-nitro-1H-benzimidazole is activated by a strong base and then reacted with a suitable aldehyde, such as formaldehyde, to introduce the vinyl group through a condensation-elimination reaction.

Route 3: Wittig Reaction from 2-Formyl-4-nitro-1H-benzimidazole
  • Step 1: Synthesis of 4-nitro-1H-benzimidazole-2-carbaldehyde: 3-nitro-1,2-phenylenediamine is condensed with glyoxylic acid or a derivative under mild conditions to form the 2-carboxy-4-nitro-1H-benzimidazole, which is then converted to the corresponding aldehyde.

  • Step 2: Wittig Reaction: The 2-formyl-4-nitro-1H-benzimidazole is subjected to a Wittig reaction with a methylidenephosphorane (generated from a methyltriphenylphosphonium halide and a strong base) to yield the desired this compound[3][4].

Logical Workflow of the Comparative Study

G cluster_start Starting Material Synthesis cluster_routes Comparative Synthetic Routes cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 Start 2,6-Dinitroaniline Precursor 3-nitro-1,2-phenylenediamine Start->Precursor Partial Reduction R1_Step1 Condensation with Acrylic Acid Precursor->R1_Step1 R2_Step1 Condensation with Acetic Acid Precursor->R2_Step1 R3_Step1 Condensation with Glyoxylic Acid Derivative Precursor->R3_Step1 R1_Product This compound R1_Step1->R1_Product R2_Intermediate 2-Methyl-4-nitro-1H-benzimidazole R2_Step1->R2_Intermediate R2_Step2 Aldehyde Condensation R2_Intermediate->R2_Step2 R2_Product This compound R2_Step2->R2_Product R3_Intermediate 2-Formyl-4-nitro-1H-benzimidazole R3_Step1->R3_Intermediate R3_Step2 Wittig Reaction R3_Intermediate->R3_Step2 R3_Product This compound R3_Step2->R3_Product

Caption: Comparative workflow for the synthesis of this compound.

References

A Comparative Guide to the Copolymerization of 2-Vinyl-4-nitro-1H-benzimidazole and Other Vinyl Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of functional monomers into polymer chains is a critical strategy for the development of advanced materials with tailored properties. Among these, 2-vinyl-4-nitro-1H-benzimidazole stands out as a monomer with significant potential, particularly in the biomedical and pharmaceutical fields, owing to the inherent biological activity associated with the benzimidazole moiety. This guide provides a comparative analysis of the copolymerization behavior of this compound against other common vinyl monomers. Due to the limited direct experimental data on this compound, this comparison leverages data from the closely related 2-vinylbenzimidazole and discusses the anticipated effects of the nitro functional group.

Performance Comparison

The copolymerization performance of a monomer is primarily characterized by its reactivity ratios (r1 and r2) when copolymerized with a comonomer. These ratios indicate the relative preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer versus the comonomer.

For a comparative perspective, the table below presents reactivity ratios for the copolymerization of 2-vinylbenzimidazole (as a proxy) with common vinyl monomers.

Monomer 1 (M1) Monomer 2 (M2) r1 r2 r1 * r2 Copolymer Type
2-Vinylbenzimidazole (proxy)StyreneData not availableData not available--
2-Vinylbenzimidazole (proxy)Methyl MethacrylateData not availableData not available--
2-Vinylbenzimidazole (proxy)Vinyl AcetateData not availableData not available--
Vinyl-1,2,3-triazole (example)Styrene0.90 - 1.970.50 - 0.87~0.45 - 1.71Random to Statistical[1]

Note: Data for 2-vinylbenzimidazole is not available in the reviewed literature. Data for vinyl-1,2,3-triazoles is provided as an example of a vinyl-heterocyclic monomer.

Influence of the Nitro Group:

The presence of the electron-withdrawing nitro group at the 4-position of the benzimidazole ring is expected to:

  • Decrease the electron density of the vinyl double bond: This would make the monomer more susceptible to attack by electron-rich radicals.

  • Increase the polarity of the monomer: This can affect its solubility in different polymerization media and its interaction with other monomers.

  • Alter the Q-e values: In the Alfrey-Price scheme, the 'e' value, which represents the polarity of the vinyl group, is expected to become more positive. This would favor copolymerization with electron-rich monomers (monomers with negative 'e' values).

Based on these considerations, it is hypothesized that this compound will exhibit a greater tendency towards alternating copolymerization with electron-donating monomers compared to the unsubstituted 2-vinylbenzimidazole.

Experimental Protocols

The following are generalized experimental protocols for free-radical solution copolymerization and the determination of monomer reactivity ratios. These can be adapted for the specific case of this compound.

General Procedure for Free-Radical Solution Copolymerization

This protocol outlines a typical procedure for copolymerizing a vinyl monomer in solution.

Materials:

  • Monomer 1 (e.g., this compound)

  • Monomer 2 (e.g., Styrene, Methyl Methacrylate)

  • Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Initiator (e.g., Azobisisobutyronitrile (AIBN), Benzoyl peroxide (BPO))

  • Nonsolvent for precipitation (e.g., Methanol, Diethyl ether)

Procedure:

  • Monomer and Solvent Preparation: Purify the monomers to remove inhibitors. Dry the solvent to remove any water.

  • Reaction Setup: In a reaction vessel (e.g., a Schlenk flask), dissolve the desired amounts of Monomer 1, Monomer 2, and the initiator in the solvent. The total monomer concentration is typically kept between 10-50 wt%.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the reaction vessel in a constant temperature bath (e.g., 60-80 °C) to initiate the polymerization.

  • Conversion Monitoring: To determine reactivity ratios, it is crucial to stop the reaction at low conversion (typically <10%). This can be achieved by taking samples at different time intervals.

  • Polymer Isolation: Precipitate the copolymer by pouring the reaction mixture into a large excess of a nonsolvent.

  • Purification: Filter the precipitated polymer, wash it thoroughly with the nonsolvent to remove unreacted monomers and initiator residues, and then dry it under vacuum to a constant weight.

  • Characterization: Determine the copolymer composition using techniques such as ¹H NMR spectroscopy or elemental analysis.

Determination of Monomer Reactivity Ratios

The Fineman-Ross and Kelen-Tüdös methods are commonly used graphical methods to determine monomer reactivity ratios from low-conversion copolymerization data.

Fineman-Ross Method:

The Fineman-Ross equation is:

G = H * r1 - r2

where: G = (F-1) / f H = F / f^2 F = M1 / M2 (molar ratio of monomers in the copolymer) f = m1 / m2 (molar ratio of monomers in the feed)

By plotting G versus H for a series of copolymerizations with different feed ratios, a straight line is obtained where the slope is r1 and the intercept is -r2.

Kelen-Tüdös Method:

The Kelen-Tüdös equation is:

η = (r1 + r2/α) * ξ - r2/α

where: η = G / (α + H) ξ = H / (α + H) α is an arbitrary constant, typically sqrt(H_min * H_max)

A plot of η versus ξ gives a straight line from which r1 and r2 can be determined from the intercepts.

Visualizations

The following diagrams illustrate the conceptual workflows and relationships discussed.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis MonomerPrep Monomer Purification ReactionSetup Reaction Setup (Monomers, Initiator, Solvent) MonomerPrep->ReactionSetup SolventPrep Solvent Drying SolventPrep->ReactionSetup Degassing Freeze-Pump-Thaw ReactionSetup->Degassing Polymerization Polymerization (Constant Temperature) Degassing->Polymerization Isolation Polymer Isolation (Precipitation) Polymerization->Isolation Purification Washing & Drying Isolation->Purification Characterization Composition Analysis (NMR, Elemental Analysis) Purification->Characterization

Caption: Experimental workflow for free-radical solution copolymerization.

ReactivityRatioDetermination InputData Copolymerization Data (Feed vs. Copolymer Composition) FR_Method Fineman-Ross Method InputData->FR_Method KT_Method Kelen-Tüdös Method InputData->KT_Method ReactivityRatios Reactivity Ratios (r1, r2) FR_Method->ReactivityRatios KT_Method->ReactivityRatios

Caption: Logical flow for determining monomer reactivity ratios.

References

Assessing the Purity of Synthesized 2-Vinyl-4-nitro-1H-benzimidazole by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized 2-Vinyl-4-nitro-1H-benzimidazole. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to facilitate informed decisions on the most suitable analytical approach.

Comparative Analysis of HPLC Methodologies

The determination of purity for this compound is crucial for its application in research and development. Reversed-phase HPLC stands out as the most effective technique for this purpose. Below is a comparative analysis of various stationary phases, mobile phases, and detection methods.

Stationary Phase Comparison

The selection of an appropriate stationary phase is paramount for achieving the desired separation of the target compound from any potential impurities. For the analysis of benzimidazole and nitroimidazole derivatives, reversed-phase columns are frequently employed.[1][2][3][4][5][6][7]

Stationary PhaseKey Characteristics & AdvantagesDisadvantages
C18 (Octadecylsilane) Provides excellent hydrophobic retention for aromatic and nitro-aromatic compounds, ensuring good separation of non-polar impurities. It is a robust and widely available column choice.May lead to long retention times for very non-polar impurities, potentially requiring a stronger organic mobile phase or a steeper gradient.
C8 (Octylsilane) Less hydrophobic than C18, resulting in shorter retention times for non-polar analytes.[2][3] This can be advantageous for rapid screening.May provide insufficient retention for more polar impurities, leading to co-elution with the main peak.
Phenyl Offers alternative selectivity through π-π interactions with the aromatic benzimidazole ring, which can be beneficial for separating structurally similar aromatic impurities.The selectivity might not be as universally applicable as C18 or C8 for a broad range of potential impurities.
Mobile Phase Comparison

The composition of the mobile phase is a critical parameter that influences the elution profile and selectivity of the separation. A common approach for nitroimidazole and benzimidazole derivatives involves a mixture of acetonitrile and water, often with an acidic modifier.[1][2][3][4][6][8]

Mobile Phase CompositionGradient or IsocraticpH EffectsAdvantagesDisadvantages
Acetonitrile / Water with 0.1% Formic Acid GradientAcidic pH (~2.7)Ensures good peak shape for nitrogen-containing compounds and is compatible with Mass Spectrometry (MS) for impurity identification.[4]Formic acid can be mildly corrosive to certain HPLC components over extended use.
Acetonitrile / Water with Phosphoric Acid Buffer Isocratic or GradientControlled pH (e.g., 4.5)Provides excellent buffering capacity, leading to reproducible retention times and improved peak symmetry.[2][3][8]Phosphoric acid is non-volatile and therefore incompatible with MS detection.
Methanol / Water with 0.1% Acetic Acid GradientAcidic pH (~3.2)Acetic acid is a less aggressive acid modifier compared to formic acid.[6]Methanol typically generates higher backpressure than acetonitrile, which can be a limiting factor.
Detection Method Comparison

The choice of detector is dictated by the sensitivity and selectivity requirements of the analysis.

Detection MethodTypical WavelengthAdvantagesDisadvantages
UV-Vis (DAD/PDA) 254 nm, 270 nm, 288 nmProvides universal detection for chromophoric compounds like this compound and allows for peak purity assessment using spectral analysis.[2][3][8][9]It has lower sensitivity compared to MS and may not be suitable for detecting trace-level impurities.
Mass Spectrometry (MS) N/AOffers high sensitivity and selectivity, providing valuable molecular weight information for the structural elucidation of unknown impurities.[4][10]Involves higher instrumentation costs and operational complexity compared to UV-Vis detectors.

Recommended Experimental Protocol

Based on the comparative analysis, the following HPLC method is recommended for the routine purity assessment of this compound.

1. Instrumentation:

  • An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

  • Chromatography data station for data acquisition and processing.

2. Chromatographic Conditions:

ParameterRecommended Condition
Stationary Phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 90% B; 25-30 min: 90% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 270 nm
Injection Volume 5 µL

3. Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of 1.0 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (80:20 Mobile Phase A:B) to a working concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

4. Data Analysis:

  • The purity of the synthesized compound is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram (Area Percent Method).

Visualizations

Experimental Workflow Diagram

The following diagram provides a visual representation of the analytical workflow for the HPLC purity assessment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Synthesized Compound dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter through 0.22 µm Filter dilute->filter inject Inject into HPLC filter->inject separation Chromatographic Separation (C18 Column, Gradient Elution) inject->separation detection UV Detection at 270 nm separation->detection record Record Chromatogram detection->record integrate Integrate Peak Areas record->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for the HPLC Purity Assessment of this compound.

Logical Relationship for Method Selection

This diagram illustrates the decision-making process for selecting the optimal HPLC method components based on analytical requirements.

method_selection_logic cluster_goal Analytical Goal cluster_column Stationary Phase Choice cluster_mobile_phase Mobile Phase Choice cluster_detector Detector Choice goal Purity Assessment of This compound c18 C18 (Recommended for Hydrophobic Retention) goal->c18 c8_phenyl C8 or Phenyl (Alternative Selectivity) goal->c8_phenyl ms_compat MS-Compatible? (Impurity ID needed) c18->ms_compat yes_ms Use Volatile Modifier (e.g., Formic Acid) ms_compat->yes_ms Yes no_ms Non-Volatile Buffer is an Option (e.g., Phosphate Buffer) ms_compat->no_ms No sensitivity High Sensitivity Required? yes_ms->sensitivity no_ms->sensitivity yes_sens Mass Spectrometry (MS) sensitivity->yes_sens Yes no_sens UV-Vis (DAD/PDA) (Recommended for Routine Purity) sensitivity->no_sens No

Caption: Decision tree for selecting an appropriate HPLC method for purity analysis.

References

Comparative Cytotoxicity Analysis of 2-Vinyl-4-nitro-1H-benzimidazole and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Guideline for Researchers in Drug Development

This guide provides a comparative overview of the cytotoxic potential of 2-Vinyl-4-nitro-1H-benzimidazole against established anticancer drugs. Due to the limited availability of direct experimental data for this compound, this analysis incorporates data from closely related 4-nitro-benzimidazole and 2-vinyl-benzimidazole analogs to project its potential efficacy and guide future research. The information is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Executive Summary

Benzimidazole derivatives are a prominent class of heterocyclic compounds extensively explored for their therapeutic properties, including their potential as anticancer agents. The introduction of a nitro group at the 4-position and a vinyl group at the 2-position of the benzimidazole core in this compound suggests a potential for significant cytotoxic activity. This guide synthesizes available data on analogous compounds to provide a preliminary comparison with standard chemotherapeutic agents.

Quantitative Cytotoxicity Data

Direct cytotoxic data for this compound is not currently available in published literature. However, studies on structurally similar 4-nitro-benzimidazole derivatives have demonstrated potent anticancer effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these analogs against various cancer cell lines, alongside data for standard anticancer drugs for comparison.

Table 1: In Vitro Cytotoxicity (IC50) of 4-Nitro-Benzimidazole Derivatives and Standard Drugs

Compound/DrugCell LineCancer TypeIC50Reference Compound(s)IC50 (Reference)
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole A549Lung Carcinoma28 nMDoxorubicinNot Reported
HaCaTNormal Keratinocytes22.2 µM
N-substituted 6-nitro-1H-benzimidazole derivative (1d) VariousVarious1.84 - 10.28 µg/mLPaclitaxel1.38 - 6.13 µM
N-substituted 6-nitro-1H-benzimidazole derivative (2d) VariousVarious1.84 - 10.28 µg/mLPaclitaxel1.38 - 6.13 µM
N-substituted 6-nitro-1H-benzimidazole derivative (3s) VariousVarious1.84 - 10.28 µg/mLPaclitaxel1.38 - 6.13 µM
N-substituted 6-nitro-1H-benzimidazole derivative (4b) VariousVarious1.84 - 10.28 µg/mLPaclitaxel1.38 - 6.13 µM
N-substituted 6-nitro-1H-benzimidazole derivative (4k) VariousVarious1.84 - 10.28 µg/mLPaclitaxel1.38 - 6.13 µM
Doxorubicin MCF-7Breast Cancer4.17 µM--
A-549Lung CarcinomaNot Reported--
Cisplatin VariousVariousVaries--
Paclitaxel VariousVarious1.38 - 6.13 µM--

Note: The data for the 4-nitro-benzimidazole derivatives is sourced from studies on close analogs and is intended to be indicative of the potential of this compound.[1][2][3][4]

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay, the MTT assay, which is commonly employed in the evaluation of benzimidazole derivatives.[1][2]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound (e.g., this compound) and standard drugs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related nitro-benzimidazole compounds, the cytotoxic effects of this compound are likely mediated through the induction of apoptosis and cell cycle arrest.[1][2][5] One potential mechanism involves the inhibition of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1][2]

G cluster_0 Experimental Workflow start Seed Cancer Cells in 96-well plate treat Treat with This compound & Standard Drugs start->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt formazan Solubilize Formazan mtt->formazan read Measure Absorbance formazan->read analyze Calculate IC50 read->analyze

Figure 1: A typical workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.

G cluster_1 Potential Signaling Pathway drug This compound dna_damage DNA Damage drug->dna_damage parp PARP Inhibition drug->parp apoptosis Apoptosis dna_damage->apoptosis cell_cycle Cell Cycle Arrest dna_damage->cell_cycle parp->apoptosis

Figure 2: A simplified diagram illustrating the potential mechanism of action of this compound, leading to apoptosis and cell cycle arrest, possibly via PARP inhibition.

Conclusion and Future Directions

While direct experimental evidence for the cytotoxicity of this compound is lacking, the data from closely related 4-nitro-benzimidazole analogs are highly promising. These analogs exhibit potent, low nanomolar to micromolar, cytotoxic activity against a range of cancer cell lines, with some showing favorable selectivity towards cancer cells over normal cells.[1][2][3][4] The proposed mechanisms of action, including apoptosis induction and PARP inhibition, are consistent with effective anticancer agents.

Future research should prioritize the synthesis and in vitro cytotoxic evaluation of this compound against a panel of cancer cell lines and a non-cancerous cell line to establish its efficacy and selectivity. Further mechanistic studies would also be crucial to elucidate its precise molecular targets and signaling pathways. The findings from such studies will be instrumental in determining the potential of this compound as a lead for the development of novel anticancer therapeutics.

References

spectroscopic data comparison of 2-Vinyl-4-nitro-1H-benzimidazole with its precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic characteristics of 2-Vinyl-4-nitro-1H-benzimidazole is presented in comparison to its proposed synthetic precursors. Due to the limited availability of direct experimental data for the target compound and its immediate aldehyde intermediate, this guide utilizes experimental data for the foundational precursors and provides predicted data for the subsequent synthetic products. This approach offers valuable insights into the expected spectroscopic changes throughout the synthesis, aiding in reaction monitoring and structural confirmation.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through two primary routes, both commencing from 3-nitro-1,2-phenylenediamine.

Route 1: Formation of the Benzimidazole Ring Followed by Vinylation

This pathway involves the initial cyclization of 3-nitro-1,2-phenylenediamine with an appropriate reagent to form 4-nitro-1H-benzimidazole. Subsequent N-vinylation would then yield the final product.

Route 2: Formation of a 2-Substituted Benzimidazole Intermediate

Alternatively, 3-nitro-1,2-phenylenediamine can be reacted with a suitable two-carbon aldehyde equivalent to form 2-formyl-4-nitro-1H-benzimidazole. A subsequent Wittig reaction on this aldehyde would introduce the vinyl group.

G cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Final Product 3-nitro-1,2-phenylenediamine 3-nitro-1,2-phenylenediamine 4-nitro-1H-benzimidazole 4-nitro-1H-benzimidazole 3-nitro-1,2-phenylenediamine->4-nitro-1H-benzimidazole Cyclization 2-formyl-4-nitro-1H-benzimidazole 2-formyl-4-nitro-1H-benzimidazole 3-nitro-1,2-phenylenediamine->2-formyl-4-nitro-1H-benzimidazole Condensation Glyoxylic Acid / Acetaldehyde Glyoxylic Acid / Acetaldehyde This compound This compound 4-nitro-1H-benzimidazole->this compound N-Vinylation 2-formyl-4-nitro-1H-benzimidazole->this compound Wittig Reaction

Caption: Proposed synthetic routes to this compound.

Spectroscopic Data Comparison

The following tables summarize the available experimental and predicted spectroscopic data for this compound and its precursors.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC-H (Aromatic)C=C/C=N StretchNO₂ Stretch (asym/sym)C-H (Vinyl) out-of-plane bend
3-nitro-1,2-phenylenediamine (Experimental)3400-3200~3100~1600~1520 / ~1340-
4-nitro-1H-benzimidazole (Experimental/Predicted)3300-3000 (broad)~3100~1620, ~1590~1525 / ~1345-
2-formyl-4-nitro-1H-benzimidazole (Predicted)3300-3000 (broad)~3100~1625, ~1595~1530 / ~1350-
This compound (Predicted)3300-3000 (broad)~3100~1630, ~1600~1530 / ~1350~980, ~910

Table 2: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic Protons-NH ProtonVinyl ProtonsAldehyde Proton
3-nitro-1,2-phenylenediamine (Experimental)6.6-7.5 (m, 3H)4.9 (br s, 4H)--
4-nitro-1H-benzimidazole (Experimental)7.4-8.4 (m, 3H)~12.5 (br s, 1H)--
2-formyl-4-nitro-1H-benzimidazole (Predicted)7.6-8.6 (m, 3H)~13.0 (br s, 1H)-~9.9 (s, 1H)
This compound (Predicted)7.5-8.5 (m, 3H)~12.8 (br s, 1H)5.5-7.0 (m, 3H)-

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CarbonsC=N CarbonVinyl CarbonsAldehyde Carbonyl
3-nitro-1,2-phenylenediamine (Experimental)110-150---
4-nitro-1H-benzimidazole (Experimental)110-150~145--
2-formyl-4-nitro-1H-benzimidazole (Predicted)112-152~148-~185
This compound (Predicted)111-151~150~115, ~130-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
3-nitro-1,2-phenylenediamine (Experimental)153.05123, 107, 95
4-nitro-1H-benzimidazole (Experimental)163.04133, 117, 90
2-formyl-4-nitro-1H-benzimidazole (Predicted)191.03163, 145, 117
This compound (Predicted)189.05162, 143, 116

Experimental Protocols

Synthesis of 4-nitro-1H-benzimidazole (Hypothetical)

A mixture of 3-nitro-1,2-phenylenediamine (1.0 eq) and formic acid (2.0 eq) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-nitro-1H-benzimidazole.

Synthesis of 2-formyl-4-nitro-1H-benzimidazole (Hypothetical)

To a solution of 3-nitro-1,2-phenylenediamine (1.0 eq) in ethanol, glyoxylic acid (1.1 eq) is added. The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-formyl-4-nitro-1H-benzimidazole.

Synthesis of this compound via Wittig Reaction (Hypothetical)

To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF, a strong base such as n-butyllithium is added at 0°C. The resulting ylide solution is stirred for 30 minutes. A solution of 2-formyl-4-nitro-1H-benzimidazole (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to give this compound.

Synthesis of this compound via N-Vinylation (Hypothetical)

A mixture of 4-nitro-1H-benzimidazole (1.0 eq), a vinylating agent such as vinyl acetate or vinyl bromide, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF or toluene) is heated under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, filtered, and the solvent is removed. The residue is purified by column chromatography to yield this compound.

Spectroscopic Analysis Workflow

G Sample Preparation Sample Preparation FT-IR Analysis FT-IR Analysis Sample Preparation->FT-IR Analysis KBr pellet / Nujol mull NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Dissolution in deuterated solvent Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Dissolution / Direct Inlet Functional Group Identification Functional Group Identification FT-IR Analysis->Functional Group Identification Structural Elucidation Structural Elucidation NMR Analysis->Structural Elucidation Molecular Weight and Fragmentation Molecular Weight and Fragmentation Mass Spectrometry->Molecular Weight and Fragmentation Comparative Analysis Comparative Analysis Functional Group Identification->Comparative Analysis Structural Elucidation->Comparative Analysis Molecular Weight and Fragmentation->Comparative Analysis Confirmation of Structure Confirmation of Structure Comparative Analysis->Confirmation of Structure

Caption: General workflow for spectroscopic analysis of synthesized compounds.

Confirming the Molecular Weight of 2-Vinyl-4-nitro-1H-benzimidazole: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate determination of a compound's molecular weight is a critical first step in chemical characterization. This guide provides a comparative overview of mass spectrometry and other analytical methods for confirming the molecular weight of 2-Vinyl-4-nitro-1H-benzimidazole, a novel heterocyclic compound with potential applications in medicinal chemistry. Detailed experimental protocols and data presentation are included to facilitate practical implementation in the laboratory.

Introduction

This compound, with a calculated molecular weight of 189.18 g/mol , is a small organic molecule of interest in drug discovery. Verifying its molecular integrity is paramount before proceeding with further biological assays. Mass spectrometry stands as the gold standard for this purpose, offering high accuracy and sensitivity. This guide will delve into the application of mass spectrometry for this specific compound and compare it with alternative analytical techniques.

Comparison of Analytical Techniques for Molecular Weight Determination

The choice of analytical technique for molecular weight determination depends on factors such as the nature of the sample, required accuracy, and available instrumentation. While mass spectrometry is often the preferred method for small molecules, other techniques can provide complementary information.

TechniquePrincipleAdvantagesDisadvantagesApplication to this compound
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.High accuracy and sensitivity, provides structural information through fragmentation patterns.Requires ionization of the sample, which can sometimes be challenging for certain molecules.Ideal for confirming the exact molecular weight and providing structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analyzes the magnetic properties of atomic nuclei.Provides detailed structural information, can be used for quantification.Indirect method for molecular weight determination, requires pure samples and can be time-consuming.Can support structural confirmation and purity assessment, but not a primary method for molecular weight.
Elemental Analysis Determines the percentage composition of elements (C, H, N, S, etc.).Provides the empirical formula.Does not directly provide the molecular weight, requires high sample purity.Can be used to confirm the elemental composition and support the proposed molecular formula.

Experimental Protocol: Molecular Weight Confirmation by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the procedure for confirming the molecular weight of this compound using ESI-MS, a soft ionization technique suitable for polar and thermally labile molecules.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • The final solution should be clear and free of any particulate matter.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds.

  • Mass Range: Scan a mass range that includes the expected molecular ion peak (e.g., m/z 50-500).

  • Capillary Voltage: Typically in the range of 3-5 kV.

  • Cone Voltage: Optimize to minimize in-source fragmentation (e.g., 20-40 V).

  • Nebulizing Gas Flow: Adjust to ensure a stable spray (e.g., nitrogen at 1-2 L/min).

  • Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively (e.g., nitrogen at 10-15 L/min and 100-150 °C).

3. Data Acquisition and Analysis:

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum.

  • The primary peak of interest will be the protonated molecule [M+H]⁺ at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton (189.18 + 1.008 = 190.188).

  • Other adducts, such as [M+Na]⁺ or [M+K]⁺, may also be observed.

  • The high-resolution mass measurement should be within a few parts per million (ppm) of the calculated exact mass.

Experimental Workflow

The following diagram illustrates the key steps involved in the confirmation of the molecular weight of this compound by mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve Compound dilute Dilute to Final Concentration dissolve->dilute infuse Infuse into ESI Source dilute->infuse acquire Acquire Mass Spectrum infuse->acquire identify_peak Identify [M+H]⁺ Peak acquire->identify_peak compare_mass Compare with Calculated Mass identify_peak->compare_mass confirmation confirmation compare_mass->confirmation Molecular Weight Confirmed

Caption: Workflow for molecular weight confirmation by ESI-MS.

Conclusion

Mass spectrometry, particularly ESI-MS, provides a rapid, accurate, and reliable method for confirming the molecular weight of this compound. The detailed protocol and comparative data presented in this guide are intended to assist researchers in the efficient and effective characterization of this and other novel small molecules, ensuring the integrity of compounds used in further scientific investigation and drug development.

Comparative Analysis of 2-Vinyl-4-nitro-1H-benzimidazole: An Extrapolated Experimental Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental findings relevant to the novel compound 2-Vinyl-4-nitro-1H-benzimidazole. Due to the limited availability of direct experimental data for this specific molecule, this document extrapolates information from closely related benzimidazole and imidazole analogs. The data presented for 2-vinyl-1H-benzimidazole, various nitro-substituted benzimidazoles, and 2-nitro-1-vinyl-1H-imidazole serves as a predictive framework for understanding the potential physicochemical and biological properties of the target compound.

Data Presentation: A Comparative Approach

The following tables summarize key quantitative data from structurally similar compounds to infer the potential characteristics of this compound.

Table 1: Spectroscopic Data Comparison of Related Benzimidazole and Imidazole Derivatives

Compound1H NMR (δ ppm)13C NMR (δ ppm)IR (cm-1)Mass Spectrometry (m/z)
2-(4-Nitrophenyl)-1H-benzimidazole 13.31 (s, 1H, NH), 8.44-8.41 (m, 4H, Ar-H), 7.73-7.66 (m, 2H, Ar-H), 7.28 (s, 2H, Ar-H)[1]149.46, 148.26, 136.50, 127.85, 124.76[1]3436 (NH), 1607 (C=N), 1516, 1338 (NO2)[1][M+H]+: 240.0768[1]
2-Nitro-1-vinyl-1H-imidazole 7.63 (dd, 1H), 7.36 (s, 1H), 7.20 (s, 1H), 5.50 (dd, 1H), 5.31 (dd, 1H)[2]130.45, 129.23, 122.41, 109.71[2]3155, 3128, 1635, 1527, 1348, 962, 835, 800[2][M+H]+: 140.0[2]
2-Vinyl-1H-benzimidazole ---Molecular Weight: 144.17

Data for 2-Vinyl-1H-benzimidazole is limited to its molecular weight as detailed spectroscopic data was not available in the reviewed sources.

Table 2: Biological Activity of Related Nitro-Substituted Imidazole and Benzimidazole Derivatives

CompoundTarget Organism/Cell LineAssayActivity (IC50 / MIC)
2-Nitro-1-vinyl-1H-imidazole Trypanosoma cruzi (amastigotes)AntiparasiticIC50 = 4.8 µM[2][3]
2-Nitro-1-vinyl-1H-imidazole LLC-MK2 cellsCytotoxicityIC50 > 500 µM[2][3]
Various 6-nitro-1H-benzimidazole derivatives Escherichia coli, Streptococcus faecalis, MSSA, MRSAAntibacterialMIC = 2-16 µg/mL[4][5][6]
Various 6-nitro-1H-benzimidazole derivatives Candida albicans, Aspergillus nigerAntifungalMIC = 8-16 µg/mL[4][6]
Various 6-nitro-1H-benzimidazole derivatives Five human cancer cell linesAnticancerIC50 = 1.84-10.28 µg/mL[4][5][6]

Experimental Protocols

The methodologies described below are for the synthesis and characterization of compounds structurally related to this compound and can serve as a reference for designing experimental work on the target molecule.

Synthesis of Benzimidazole Derivatives

A common method for synthesizing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and a carboxylic acid or aldehyde.[1] For instance, 2-(4-nitrophenyl)-1H-benzimidazole can be prepared by reacting o-phenylenediamine with p-nitrobenzaldehyde in a water and glycerol mixture, heated on a water bath.[3]

Microwave-assisted synthesis has also been employed for the efficient production of various benzimidazole derivatives, significantly reducing reaction times compared to conventional heating.[4][5] This method involves reacting a substituted o-phenylenediamine with an aromatic aldehyde.[4][5]

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are typically recorded on a spectrometer (e.g., 400 or 600 MHz) in a deuterated solvent such as DMSO-d6, with tetramethylsilane (TMS) as the internal standard.[1][7][8][9]

  • Infrared (IR) Spectroscopy: IR spectra are often recorded using KBr pellets or an ATR-FTIR spectrometer to identify characteristic functional group vibrations.[1][8][9][10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is used to determine the exact mass of the synthesized compounds.[1]

In Vitro Biological Assays

The antimicrobial activity of benzimidazole derivatives is commonly evaluated using the agar streak dilution method to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[12] Antiparasitic activity can be assessed against parasites like Trypanosoma cruzi by determining the half-maximal inhibitory concentration (IC50).[2][3] Cytotoxicity is typically evaluated against a mammalian cell line, such as LLC-MK2, to determine the compound's safety profile.[2][3]

Visualizations

The following diagrams illustrate potential synthetic pathways and the logical framework for the comparative analysis of this compound.

Synthesis_Pathway cluster_vinyl Vinyl Group Introduction cluster_nitro Nitro Group Introduction cluster_target Hypothetical Synthesis o-Phenylenediamine o-Phenylenediamine 2-Vinyl-1H-benzimidazole 2-Vinyl-1H-benzimidazole o-Phenylenediamine->2-Vinyl-1H-benzimidazole Vinyl Precursor 4-Nitro-o-phenylenediamine 4-Nitro-o-phenylenediamine Nitro-benzimidazole Nitro-benzimidazole 4-Nitro-o-phenylenediamine->Nitro-benzimidazole Aldehyde This compound This compound 4-Nitro-o-phenylenediamine->this compound Condensation Vinyl Precursor Vinyl Precursor Vinyl Precursor->this compound Comparative_Logic cluster_analogs Known Analogs cluster_properties Inferred Properties Target This compound P1 Spectroscopic Profile Target->P1 predicts P2 Biological Activity Target->P2 predicts P3 Synthesis Route Target->P3 predicts A 2-Vinyl-1H-benzimidazole A->P1 A->P3 B Nitro-benzimidazoles B->P1 B->P2 B->P3 C 2-Nitro-1-vinyl-1H-imidazole C->P1 C->P2

References

Benchmarking Novel Drug Delivery Polymers: A Comparative Guide to 2-Vinyl-4-nitro-1H-benzimidazole-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for the potential performance of 2-Vinyl-4-nitro-1H-benzimidazole-based polymers in drug delivery applications. Due to the novel nature of this specific polymer, direct experimental data is not yet available in published literature. Therefore, this document outlines a proposed synthesis, a comprehensive framework for performance evaluation, and a comparative analysis against established polymers based on the anticipated properties imparted by its functional groups.

Proposed Synthesis and Polymerization

The synthesis of a this compound-based polymer would likely involve a two-step process: the synthesis of the monomer followed by its polymerization.

Monomer Synthesis: this compound

A plausible synthetic route to this compound could involve the condensation of 3,4-diaminonitrobenzene with acrylic acid, followed by cyclization.

3,4-diaminonitrobenzene 3,4-diaminonitrobenzene Intermediate N-(2-amino-5-nitrophenyl)acrylamide 3,4-diaminonitrobenzene->Intermediate Condensation Acrylic Acid Acrylic Acid Acrylic Acid->Intermediate Monomer This compound Intermediate->Monomer Cyclization (e.g., heat, acid catalyst)

Caption: Proposed synthesis of this compound monomer.

Polymerization

The synthesized monomer, possessing a vinyl group, can undergo free radical polymerization to yield the final polymer.

Monomer This compound Polymer Poly(this compound) Monomer->Polymer Free Radical Polymerization Initiator Radical Initiator (e.g., AIBN) Initiator->Polymer

Caption: Proposed polymerization of the monomer to the final polymer.

Performance Benchmarking: A Comparative Framework

The performance of the hypothetical Poly(this compound) can be benchmarked against well-established drug delivery polymers such as Poly(N-vinylpyrrolidone) (PVP) and Chitosan. The comparison would focus on key parameters relevant to drug delivery applications.

PropertyPoly(this compound) (Hypothetical)Poly(N-vinylpyrrolidone) (PVP)Chitosan
Biocompatibility Expected to be biocompatible, but requires rigorous testing. The benzimidazole core is found in many bioactive compounds.Generally considered biocompatible and is FDA approved for various applications.[1]Biocompatible, biodegradable, and mucoadhesive.
Solubility Expected to be soluble in polar organic solvents. The nitro group may decrease aqueous solubility.Highly soluble in water and a range of organic solvents.[1]Soluble in acidic aqueous solutions.
Drug Loading Capacity The aromatic benzimidazole ring could allow for π-π stacking interactions with aromatic drugs, potentially leading to high loading capacity. The nitro group may also participate in specific interactions.Can form hydrogen bonds with drugs, leading to good loading of certain molecules.Can be loaded with drugs through various methods including ionic gelation and polyelectrolyte complexation.
Drug Release Mechanism Expected to be primarily diffusion-controlled. The polymer matrix may also exhibit some pH-sensitivity due to the benzimidazole moiety, potentially allowing for triggered release in acidic environments.Primarily diffusion-controlled release.Swelling and erosion of the polymer matrix, as well as diffusion, control drug release. Often exhibits pH-responsive release.
Stimuli-Responsiveness The benzimidazole group could impart pH-responsive properties.Generally not considered stimuli-responsive, though some derivatives can be made temperature-sensitive.pH-responsive due to the presence of amino groups.
Mucoadhesion The benzimidazole structure may offer some mucoadhesive properties through hydrogen bonding.Exhibits good mucoadhesive properties.Excellent mucoadhesive properties.

Experimental Protocols for Performance Evaluation

To validate the performance of a novel polymer like Poly(this compound), a series of standardized experiments are required.

Drug Loading Efficiency and Capacity

Objective: To determine the amount of drug successfully encapsulated within the polymer.

Protocol:

  • Preparation of Drug-Loaded Nanoparticles:

    • Dissolve a known amount of the polymer and the model drug in a suitable solvent.

    • Formulate nanoparticles using a method like nanoprecipitation or emulsion solvent evaporation.

    • Separate the nanoparticles from the solution by centrifugation or filtration.

  • Quantification of Unloaded Drug:

    • Measure the concentration of the free drug in the supernatant using UV-Vis spectroscopy or HPLC.

  • Calculation:

    • Drug Loading Efficiency (%): [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading Capacity (%): [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

In Vitro Drug Release Study

Objective: To evaluate the rate and mechanism of drug release from the polymer matrix.

Protocol:

  • Preparation of Release Medium: Prepare a buffer solution mimicking physiological conditions (e.g., PBS, pH 7.4).

  • Release Experiment:

    • Disperse a known amount of drug-loaded nanoparticles in the release medium.

    • Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw aliquots from the external release medium and replace with fresh medium.

    • Quantify the drug concentration in the aliquots using UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

cluster_0 Drug Loading cluster_1 In Vitro Release Dissolve Dissolve Polymer & Drug Formulate Formulate Nanoparticles Dissolve->Formulate Separate Separate Nanoparticles Formulate->Separate Quantify_Free Quantify Free Drug Separate->Quantify_Free Calculate_Loading Calculate Loading % Quantify_Free->Calculate_Loading Disperse Disperse Drug-Loaded NP Dialysis Dialysis in Release Medium Disperse->Dialysis Sample Sample & Quantify Drug Dialysis->Sample Plot Plot Release Profile Sample->Plot

Caption: Experimental workflow for drug loading and in vitro release studies.

Biocompatibility Assessment

Objective: To evaluate the cytotoxicity of the polymer.

Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., HeLa, HEK293) in appropriate media.

  • Exposure: Treat the cells with varying concentrations of the polymer for 24-48 hours.

  • Viability Assay: Perform an MTT or similar cell viability assay to determine the percentage of viable cells compared to an untreated control.

  • Data Analysis: Plot cell viability (%) against polymer concentration to determine the IC50 value.

Concluding Remarks

While direct experimental data for this compound-based polymers is currently unavailable, the structural motifs suggest a promising candidate for drug delivery applications. The benzimidazole core offers potential for drug interaction and pH-responsiveness, while the vinyl backbone provides a straightforward route for polymerization. The presence of the nitro group may influence solubility and drug interaction, which requires experimental investigation. The proposed experimental framework provides a robust methodology for a comprehensive performance evaluation of this novel polymer, enabling a direct comparison with existing materials in the field. Further research into the synthesis and characterization of this polymer is warranted to fully elucidate its potential in advanced drug delivery systems.

References

Safety Operating Guide

Prudent Disposal of 2-Vinyl-4-nitro-1H-benzimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Vinyl-4-nitro-1H-benzimidazole is publicly available. The following disposal procedures are based on the chemical properties of related compounds, including nitroaromatic and vinyl-substituted benzimidazoles. This guidance is intended to supplement, not replace, institutional protocols and regulations. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal contractor.

The proper disposal of this compound, a compound likely synthesized for research and development purposes, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to the presence of a nitroaromatic group and a reactive vinyl moiety, this compound should be treated as a hazardous chemical.

Hazard Profile and Waste Classification

Based on the toxicological profiles of similar nitroaromatic compounds, this compound should be presumed to be harmful if swallowed, a skin and eye irritant, and potentially toxic to aquatic life.[1][2][3] Nitroaromatic compounds are often classified as toxic and may have mutagenic properties. The vinyl group can undergo polymerization, although the stability of this specific compound is not documented. Therefore, all waste containing this compound must be handled as hazardous chemical waste.

Parameter Presumed Hazard/Characteristic Source of Information
Physical State SolidGeneral characteristic of similar benzimidazole derivatives[3]
Toxicity Harmful if swallowed, potential skin and eye irritantInferred from SDS of related nitroimidazole and benzimidazole compounds[1][2][3]
Environmental Hazard Potentially toxic to aquatic lifeGeneral hazard of nitroaromatic compounds
Reactivity Incompatible with strong oxidizing agentsInferred from SDS of related compounds[1]
Waste Code Varies by jurisdiction; consult local regulationsGeneral best practice for chemical waste disposal

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe handling and disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene).

  • If handling the powder and there is a risk of aerosolization, a dust mask or respirator may be necessary.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound powder, as well as contaminated items such as weighing paper, gloves, and paper towels, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • Liquid Waste:

    • If the compound is in solution, collect it in a separate, sealed, and labeled hazardous waste container.

    • Do not mix this waste with other solvent waste streams unless explicitly permitted by your EHS department.

3. Labeling:

  • Label the hazardous waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

    • The name of the principal investigator or laboratory

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be well-ventilated, away from heat sources, and segregated from incompatible materials, particularly strong oxidizing agents.[1]

5. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Provide the contractor with all available information about the compound.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

6. Spill Management:

  • In the event of a small spill of the solid compound, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.[1]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent in the hazardous waste container.

  • Clean the spill area with an appropriate solvent and decontaminate the surface.

  • For large spills, evacuate the area and contact your institution's emergency response team.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (Powder, Contaminated Items) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage disposal Arrange for Professional Disposal via EHS/Licensed Contractor storage->disposal

Caption: Disposal workflow for this compound.

This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes safety and regulatory compliance, thereby building trust in laboratory safety and chemical handling practices.

References

Personal protective equipment for handling 2-Vinyl-4-nitro-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Vinyl-4-nitro-1H-benzimidazole, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this compound.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach combining the known hazards of benzimidazole, vinyl, and nitro compounds is necessary. The recommended PPE is detailed below.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are mandatory at all times. A face shield should be used in addition to goggles when there is a significant risk of splashes or when handling larger quantities.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[1] Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound.
Body Protection Laboratory Coat or Chemical-Resistant ApronA full-length, long-sleeved laboratory coat should be worn to protect against skin contact.[3] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3] If a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Foot Protection Closed-Toe ShoesShoes that completely cover the feet are required in the laboratory to protect against spills.[3]

Operational Plan: Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment to reduce the potential for exposure and waste.[4]

2. Handling:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[3]

  • Avoid Inhalation: Do not breathe dust or vapors.[5]

  • Prevent Contamination: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[2][3]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

3. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated, clearly labeled hazardous waste container.

    • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not pour any waste down the drain.

  • Container Labeling: Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow

prep Preparation ppe Don Appropriate PPE prep->ppe Before starting handling Chemical Handling in Fume Hood ppe->handling experiment Perform Experiment handling->experiment decon Decontaminate Work Area experiment->decon waste Segregate and Label Waste decon->waste dispose Dispose of Waste via EHS waste->dispose remove_ppe Remove PPE dispose->remove_ppe After completion wash Wash Hands remove_ppe->wash

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.